Bcl-2-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H21N3O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H21N3O3/c33-27(30-25-15-12-21(13-16-25)29(34)35)17-14-24-19-32(26-8-2-1-3-9-26)31-28(24)23-11-10-20-6-4-5-7-22(20)18-23/h1-19H,(H,30,33)(H,34,35)/b17-14- |
InChI Key |
WBNVRLJYZZLWQA-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C\C(=O)NC5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=CC(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Bcl-2 Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2] Consequently, inhibiting these anti-apoptotic proteins has emerged as a promising therapeutic strategy. This guide provides a detailed overview of the mechanism of action of Bcl-2 inhibitors, focusing on their role in re-sensitizing cancer cells to apoptosis. While the specific compound "Bcl-2-IN-17" is not prominently documented in publicly available literature, this guide will focus on the well-established mechanisms of action for potent and selective Bcl-2 inhibitors, which would be analogous to any such designated compound.
The Bcl-2 Family and the Intrinsic Apoptosis Pathway
The Bcl-2 family is comprised of three main factions with opposing functions:
-
Anti-apoptotic Proteins: These include Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A1. They promote cell survival by sequestering pro-apoptotic proteins.[3]
-
Pro-apoptotic Effector Proteins: Bax and Bak are the key executioners of apoptosis. Upon activation, they oligomerize in the outer mitochondrial membrane, leading to its permeabilization.[4]
-
BH3-only Proteins: This group includes Bim, Bad, Bid, Puma, and Noxa. They act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.[5]
Under normal physiological conditions, a delicate balance between these factions ensures cell survival. However, in cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic Bcl-2 proteins.[2]
Core Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors are primarily small molecules designed to mimic the action of BH3-only proteins.[2] They bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds pro-apoptotic proteins.[6] This competitive inhibition disrupts the interaction between anti- and pro-apoptotic Bcl-2 family members, leading to the following key events:
-
Release of Pro-apoptotic Proteins: By occupying the BH3-binding groove of anti-apoptotic proteins like Bcl-2, the inhibitors displace and liberate pro-apoptotic BH3-only proteins (like Bim) and effector proteins (like Bax).[2]
-
Activation of Bax and Bak: The freed pro-apoptotic proteins, particularly the "activator" BH3-only proteins, can then directly bind to and activate the effector proteins Bax and Bak.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak undergo a conformational change, leading to their insertion into and oligomerization within the outer mitochondrial membrane. This forms pores that increase the membrane's permeability.[3]
-
Release of Apoptogenic Factors: The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.[2]
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[7]
-
Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Signaling Pathway Diagram
References
- 1. scispace.com [scispace.com]
- 2. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Role of Bcl-2-IN-17 in Apoptosis: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptosis pathway, acting as a key gatekeeper of cell survival and death.[1][2] Dysregulation of this family, particularly the overexpression of anti-apoptotic members like Bcl-2, is a hallmark of many cancers and is associated with tumor initiation, progression, and resistance to therapy.[1][3] Consequently, the development of small molecule inhibitors that target Bcl-2 has become a promising therapeutic strategy in oncology.[1][4][5]
This technical guide focuses on the target validation of a specific Bcl-2 inhibitor, Bcl-2-IN-17, within the intricate landscape of apoptosis pathways. We will delve into its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its validation.
The Bcl-2 Family and the Intrinsic Apoptosis Pathway
The Bcl-2 family consists of three main subfamilies with opposing functions:
-
Anti-apoptotic proteins: Such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, which prevent apoptosis by sequestering pro-apoptotic proteins.
-
Pro-apoptotic effector proteins: Bax and Bak, which upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[1]
-
Pro-apoptotic BH3-only proteins: Including Bad, Bid, Bim, Puma, and Noxa, which act as sensors of cellular stress and initiate the apoptotic cascade by either directly activating the effectors or neutralizing the anti-apoptotic proteins.[3]
Under normal physiological conditions, the anti-apoptotic Bcl-2 proteins bind to and inhibit the pro-apoptotic effector proteins Bax and Bak.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and competitively bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak.[1] The liberated Bax and Bak then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] This event triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis.[7]
Bcl-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of BH3-only proteins.[4] They bind with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby disrupting the interaction with pro-apoptotic proteins and unleashing the apoptotic cascade.[1]
Target Validation of this compound: A Summary of Preclinical Data
While "this compound" is not a widely documented specific inhibitor in the public domain, this guide will use a representative, well-characterized Bcl-2 inhibitor, ABT-199 (Venetoclax) , as a surrogate to illustrate the target validation process. Venetoclax is a potent and selective Bcl-2 inhibitor that has received FDA approval for the treatment of certain leukemias.[8]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of Venetoclax (ABT-199) and other relevant Bcl-2 family inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Reference(s) |
| ABT-199 (Venetoclax) | Bcl-2 | < 0.01 | [4] |
| Bcl-xL | 4800 | [4] | |
| Mcl-1 | > 4400 | [4] | |
| ABT-263 (Navitoclax) | Bcl-2 | < 1 | [9] |
| Bcl-xL | < 1 | [9] | |
| Mcl-1 | > 1000 | [9] | |
| ABT-737 | Bcl-2 | 3.2 | [9] |
| Bcl-xL | 1.1 | [9] | |
| Mcl-1 | > 1000 | [9] |
| Cell Line | Cancer Type | ABT-199 (Venetoclax) EC50 (nM) | Reference(s) |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.8 | [10] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5.4 | [11] |
| H146 | Small Cell Lung Cancer | 8 | [9] |
| H1417 | Small Cell Lung Cancer | 90 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of a Bcl-2 inhibitor. Below are protocols for key experiments.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a target protein.
Principle: A small fluorescently labeled peptide (e.g., a BH3 peptide) that binds to Bcl-2 will have a low polarization value due to its rapid tumbling in solution. Upon binding to the larger Bcl-2 protein, the tumbling rate slows down, resulting in a higher polarization value. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test inhibitor (e.g., ABT-199)
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 96-well black plate, add the fluorescently labeled BH3 peptide and recombinant Bcl-2 protein.
-
Add the diluted inhibitor to the wells.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, another indicator of cell viability.
Protocol (MTT):
-
Reagents:
-
Cancer cell lines (e.g., RS4;11, H146)
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the levels of key apoptosis-related proteins following inhibitor treatment.[12]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Reagents:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the protein levels in treated versus untreated cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in apoptosis signaling and the experimental workflows is essential for a clear understanding.
Caption: The intrinsic apoptosis pathway and the mechanism of action of a Bcl-2 inhibitor.
Caption: A typical experimental workflow for the validation of a Bcl-2 inhibitor.
Conclusion
The validation of a Bcl-2 inhibitor like "this compound" (represented here by the well-studied compound ABT-199/Venetoclax) is a multi-faceted process that requires a combination of in vitro and cell-based assays. By quantitatively assessing the inhibitor's binding affinity, its effect on cell viability, and its ability to modulate key apoptotic markers, researchers can confidently establish its on-target activity and its potential as a therapeutic agent. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and drug developers working to advance the field of targeted cancer therapy.
References
- 1. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. roswellpark.org [roswellpark.org]
- 9. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Bcl-2 Inhibitor: Bcl-2-IN-17
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bcl-2-IN-17 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance. As a member of the phenylpyrazole class of compounds, this compound represents a targeted approach to cancer therapy by restoring the natural process of apoptosis in cancer cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological data. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document compiles the available information and presents generalized protocols for its characterization.
Introduction: Bcl-2 as a Therapeutic Target
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. In healthy cells, a delicate balance between these opposing factions ensures normal tissue homeostasis. However, in many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.[1][2] By sequestering pro-apoptotic proteins, Bcl-2 prevents the initiation of the caspase cascade and subsequent cell death.
The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has emerged as a promising strategy in oncology. These agents bind to the BH3-binding groove of anti-apoptotic proteins, liberating pro-apoptotic effectors and thereby triggering apoptosis in cancer cells that are "primed for death."
Discovery of this compound
This compound is identified as a Bcl-2 inhibitor belonging to the phenylpyrazole chemical class.[3] Its discovery is detailed in the patent CN110746355.[3] While the specific screening and lead optimization process for this compound is not publicly detailed, it is part of a broader effort in the discovery of novel phenylpyrazole compounds as modulators of apoptosis.
Chemical Information:
-
IUPAC Name: Not publicly available.
-
CAS Number: 1321801-22-2
-
Molecular Formula: C₂₉H₂₁N₃O₃
-
Molecular Weight: 459.5 g/mol
Data Presentation
Quantitative biological data for this compound is not extensively available in the public domain. The following table presents a template for the types of data that would be generated during the characterization of a Bcl-2 inhibitor. For comparative purposes, representative data for other well-characterized Bcl-2 inhibitors are often presented in similar formats.
| Parameter | Assay Type | Value | Target(s) | Cell Line(s) | Reference |
| IC₅₀ | Fluorescence Polarization | Data not available | Bcl-2 | - | - |
| Kᵢ | Enzyme Inhibition Assay | Data not available | Bcl-2 | - | - |
| Cellular IC₅₀ | MTT/Cell Viability Assay | Data not available | - | e.g., RS4;11, HL-60 | - |
| EC₅₀ (Apoptosis) | Annexin V Staining | Data not available | - | e.g., RS4;11, HL-60 | - |
Experimental Protocols
Synthesis of this compound
The synthesis of phenylpyrazole-based Bcl-2 inhibitors typically involves a multi-step process. While the exact protocol for this compound is detailed in patent CN110746355, a general representative synthesis for this class of compounds is provided below.
Representative Synthesis of a Phenylpyrazole Core:
-
Step 1: Condensation to form a chalcone intermediate. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield a chalcone.
-
Step 2: Cyclization to form the pyrazole ring. The chalcone intermediate is then reacted with a hydrazine derivative (e.g., phenylhydrazine) in a solvent such as acetic acid or ethanol, often with heating, to form the core phenylpyrazole ring structure.
-
Step 3: Functional group modifications. Subsequent steps would involve the modification of functional groups on the phenyl and pyrazole rings to arrive at the final structure of this compound. This could include amide couplings, alkylations, or other standard organic transformations.
Note: The specific reagents and reaction conditions for the synthesis of this compound are proprietary to the patent holders.
Fluorescence Polarization (FP) Assay for Bcl-2 Binding
This assay is used to determine the binding affinity of an inhibitor to its target protein.
Principle: A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD) is used as a probe. When the probe is bound to the larger Bcl-2 protein, its rotation is slower, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent probe, leading to a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100.
-
Recombinant human Bcl-2 protein.
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-BIM BH3).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add the fluorescent probe to all wells at a final concentration of ~5-10 nM.
-
Add Bcl-2 protein to all wells (except for negative controls) at a concentration that yields a significant polarization window.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5][6]
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., a Bcl-2 dependent line like RS4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cellular IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. A vital dye such as propidium iodide (PI) or 7-AAD is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7][8][9]
Protocol:
-
Cell Treatment:
-
Treat cells in suspension or in plates with this compound at various concentrations for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells for adherent lines) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry, using appropriate laser lines and detectors for the chosen fluorochromes.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined. The EC₅₀ for apoptosis induction can be calculated by plotting the percentage of apoptotic cells against the logarithm of the compound concentration.
-
Mandatory Visualizations
Bcl-2 Signaling Pathway and Mechanism of Inhibition
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Representative Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for determining Bcl-2 binding affinity using a fluorescence polarization assay.
Conclusion
This compound is a promising small molecule inhibitor of the anti-apoptotic protein Bcl-2. While detailed public data on its discovery and specific biological activity are currently limited, its classification as a phenylpyrazole derivative places it within a well-established class of Bcl-2 inhibitors. The experimental protocols provided in this guide offer a robust framework for the characterization of this compound and other similar compounds. Further research and publication of data from the patent holders will be crucial to fully elucidate the therapeutic potential of this compound. The continued development of targeted Bcl-2 inhibitors like this compound holds significant promise for the treatment of a wide range of cancers.
References
- 1. Bcl-2 Pathway | GeneTex [genetex.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of Bcl-2 Inhibitor Complexes
Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide details the structural and quantitative analysis of the interaction between the B-cell lymphoma 2 (Bcl-2) protein and its small-molecule inhibitors.
Disclaimer: Publicly available scientific literature and structural databases lack specific data regarding the compound "Bcl-2-IN-17". To fulfill the core requirements of this technical guide, the well-characterized, clinically approved Bcl-2 inhibitor Venetoclax (ABT-199) and its precursors (e.g., ABT-737, Navitoclax) will be used as primary examples for structural analysis, data presentation, and experimental protocols. The principles and methods described are directly applicable to the study of any Bcl-2 inhibitor complex.
Introduction: The Bcl-2 Family and Apoptosis Regulation
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1][2] This family is divided into three functional sub-groups:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) which prevent apoptosis by sequestering pro-apoptotic proteins.[2]
-
Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization (MOMP).[1][3]
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, BAD, PUMA, NOXA) which act as sensors of cellular stress and initiate apoptosis by either directly activating effectors or neutralizing the anti-apoptotic proteins.[2][4]
In many cancers, overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapy.[5][6] Small-molecule inhibitors that mimic the action of BH3-only proteins, known as "BH3 mimetics," have been developed to block the function of Bcl-2, thereby restoring the apoptotic process in cancer cells.[7] These inhibitors bind to a hydrophobic groove on the surface of Bcl-2, preventing it from sequestering pro-apoptotic proteins.[8]
Structural Overview of the Bcl-2:Inhibitor Complex
The structure of Bcl-2 consists of several α-helices, with two central hydrophobic helices surrounded by amphipathic helices.[8][9] A prominent hydrophobic groove on the protein's surface, formed by the Bcl-2 Homology (BH) domains 1, 2, and 3, is the critical site for protein-protein interactions.[8][10] This groove is the binding site for the BH3 domain of pro-apoptotic proteins and, consequently, the target for BH3 mimetic drugs like Venetoclax.
The binding of Venetoclax to this groove is highly specific and structurally defined. Crystal structures of the Bcl-2:Venetoclax complex reveal that the inhibitor occupies the hydrophobic groove, making extensive contacts that mimic the binding of a BH3-only protein's α-helix.[10][11] This high-affinity interaction competitively displaces pro-apoptotic proteins, freeing them to initiate MOMP and subsequent cell death.
Quantitative Data on Bcl-2 Inhibitor Interactions
The efficacy of BH3 mimetics is determined by their binding affinity and selectivity for different Bcl-2 family members. High-affinity binding is required for potent anti-cancer activity, while selectivity is crucial for minimizing off-target effects, such as the thrombocytopenia observed with dual Bcl-2/Bcl-xL inhibitors like Navitoclax.[10][12]
Below are tables summarizing key binding affinity data for Venetoclax and related compounds.
Table 1: Binding Affinities (Ki/Kd in nM) of BH3 Mimetics for Anti-apoptotic Proteins Binding affinity is a measure of the strength of the interaction, where a lower value indicates a stronger binding.
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Reference(s) |
| Venetoclax (ABT-199) | < 0.01 | 48 | 33 | > 4400 | [13] |
| Navitoclax (ABT-263) | ≤ 1 | ≤ 0.5 | ≤ 1 | > 1000 | [12][14] |
| ABT-737 | < 1 | < 1 | < 1 | > 1000 | [14] |
| Sonrotoclax (BGB-11417) | 0.046 | 3.7 | 0.28 | > 1000 | [7] |
Table 2: Impact of Resistance Mutation on Inhibitor Binding Affinity (Kd in nM) The G101V mutation in Bcl-2 has been identified as a source of clinical resistance to Venetoclax.[11]
| Inhibitor | Bcl-2 (Wild-Type) | Bcl-2 (G101V Mutant) | Fold Change in Affinity | Reference(s) |
| Venetoclax | 1.1 | 29 | ~26x weaker | [7] |
| Sonrotoclax | 0.046 | 0.24 | ~5x weaker | [7] |
Signaling Pathways and Mechanisms of Action
The interaction between Bcl-2 and its inhibitors directly impacts the core apoptotic signaling pathway. The following diagrams, rendered in DOT language, illustrate these relationships.
The Intrinsic Apoptosis Pathway
References
- 1. Preparing Samples for Crystallization of Bcl-2 Family Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. adooq.com [adooq.com]
In Vitro Characterization of Bcl-2-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Bcl-2-IN-17, a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of numerous malignancies, contributing to therapeutic resistance. This compound, a member of the phenylpyrazole class of compounds, is under investigation for its potential to restore apoptotic signaling in cancer cells.
This document details the methodologies for key experiments used to characterize the binding affinity and cellular activity of Bcl-2 inhibitors, presents available quantitative data for a structurally related compound, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis
Direct quantitative data for this compound (HY-160108) is not publicly available. However, data for a structurally related phenylpyrazole Bcl-2 inhibitor, LC126, provides a preliminary indication of the potential affinity of this class of compounds.
| Compound | Target | Assay Type | K_i_ (µM) |
| LC126 | Bcl-2 | Not Specified | ~10[1] |
| LC126 | Mcl-1 | Not Specified | ~10[1] |
Note: This data is for the related compound LC126 and should be considered representative for the phenylpyrazole scaffold. Further direct testing of this compound is required to determine its specific binding affinity.
Signaling Pathway and Mechanism of Action
Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, such as Bim, preventing them from activating the mitochondrial apoptosis pathway. Bcl-2 inhibitors, like those of the phenylpyrazole class, are designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating apoptosis.
Experimental Protocols
Detailed methodologies for the in vitro characterization of Bcl-2 inhibitors are provided below. These protocols are based on established methods for similar small molecule inhibitors and can be adapted for the specific analysis of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the binding of Bcl-2 to a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bak or Bim) in a high-throughput format.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody that recognizes tagged Bcl-2, and an acceptor fluorophore (e.g., d2) conjugated to the peptide. When Bcl-2 and the peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute recombinant tagged Bcl-2 protein and fluorescently labeled peptide to the desired concentrations in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted this compound or DMSO (control) to the assay wells.
-
Add 4 µL of the Bcl-2 protein solution to each well.
-
Add 4 µL of the fluorescently labeled peptide solution to each well.
-
Add 10 µL of the HTRF detection reagents (donor and acceptor antibodies) to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This biophysical assay measures the disruption of the Bcl-2/BH3-peptide interaction in solution.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide from Bcl-2, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM phosphate buffer pH 7.4, 1 mM EDTA, 50 mM NaCl, 0.05% Pluronic F-68).
-
Dilute recombinant Bcl-2 protein to the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bak) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well black plate format):
-
Add 10 µL of the Bcl-2 protein solution to each well.
-
Add 5 µL of diluted this compound or DMSO (control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled BH3 peptide solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
Plot the millipolarization (mP) values against the inhibitor concentration to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide for Bcl-2 is known.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines that are dependent on Bcl-2 for survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a Bcl-2-dependent cancer cell line (e.g., RS4;11) in appropriate media.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a DMSO vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The in vitro characterization of a Bcl-2 inhibitor typically follows a hierarchical screening and validation process.
This guide provides a foundational understanding of the in vitro characterization of this compound and related phenylpyrazole inhibitors. The successful application of these methodologies will be crucial in elucidating the therapeutic potential of this class of compounds.
References
Technical Guide: Characterizing the Effect of a Novel Bcl-2 Inhibitor on Mitochondrial Outer Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the experimental framework for characterizing the impact of a novel Bcl-2 inhibitor, provisionally termed Bcl-2-IN-17, on mitochondrial outer membrane permeabilization (MOMP). Given the absence of specific data for "this compound" in the public domain, this document serves as a comprehensive methodological blueprint, drawing upon established principles and techniques for evaluating Bcl-2 family inhibitors.
Introduction to Bcl-2 and Mitochondrial Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway converges on the permeabilization of the outer mitochondrial membrane (MOMP), a critical event often considered the "point of no return" in the commitment to programmed cell death.[1][2] The Bcl-2 family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the effectors (Bax and Bak) and the BH3-only proteins (e.g., Bid, Bim, Puma).
Anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic members, thereby preventing the activation and oligomerization of Bax and Bak.[3] In response to apoptotic stimuli, BH3-only proteins are activated and can either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins. This releases the inhibition on Bax and Bak, allowing them to form pores in the outer mitochondrial membrane.[2][3] This permeabilization leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4][5] Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, initiating a caspase cascade that culminates in apoptotic cell death.
Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic members and thereby promoting apoptosis.[6][7] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in various cancers, making them attractive therapeutic targets.[6][7]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Bcl-2 Inhibition
Caption: Signaling pathway of Bcl-2 inhibition leading to apoptosis.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for characterizing this compound.
Quantitative Data Presentation
The following tables present representative quantitative data that would be generated from the experimental protocols described in this guide. The values are hypothetical and serve to illustrate the expected outcomes of treating a sensitive cancer cell line with a potent Bcl-2 inhibitor like this compound.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | % of Cells with Depolarized ΔΨm (JC-1 Green Fluorescence) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 0.1 | 15.8 ± 2.3 |
| This compound | 1 | 48.9 ± 4.5 |
| This compound | 10 | 85.3 ± 6.7 |
| Positive Control (CCCP) | 50 | 95.1 ± 2.9 |
Table 2: Effect of this compound on Cytochrome c Release
| Treatment Group | Concentration (µM) | % of Cells with Cytochrome c Release (Flow Cytometry) |
| Vehicle Control | 0 | 4.8 ± 0.9 |
| This compound | 0.1 | 12.5 ± 1.8 |
| This compound | 1 | 42.1 ± 3.9 |
| This compound | 10 | 79.8 ± 5.4 |
Table 3: Induction of Apoptosis by this compound
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 0 | 6.1 ± 1.3 |
| This compound | 0.1 | 18.3 ± 2.5 |
| This compound | 1 | 55.7 ± 5.1 |
| This compound | 10 | 91.2 ± 4.8 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be dependent on Bcl-2 for survival (e.g., certain lymphomas, leukemias, or solid tumors with high Bcl-2 expression).
-
Culture Conditions: Maintain the cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells at a predetermined density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis induction where appropriate.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is adapted for flow cytometry.[8][9][10][11]
-
Cell Preparation:
-
Culture and treat cells as described in section 4.1.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in phosphate-buffered saline (PBS) at a concentration of approximately 1x10^6 cells/mL.
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye at a final concentration of 2 µM in the cell culture medium.
-
Add the JC-1 working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Flow Cytometry Analysis:
-
Following incubation, the cells can be analyzed directly or washed once with PBS.
-
Analyze the samples on a flow cytometer.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), typically detected in the FL2 channel.
-
Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers), detected in the FL1 channel.[10][11]
-
Quantify the percentage of cells in each population.
-
Quantification of Cytochrome c Release by Flow Cytometry
This protocol allows for the quantification of cells that have released cytochrome c from their mitochondria.[12]
-
Cell Preparation:
-
Harvest and wash the treated cells as described previously.
-
-
Permeabilization and Fixation:
-
Resuspend the cells in a permeabilization buffer containing a mild detergent (e.g., saponin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for 10 minutes.
-
Fix the cells with a fixation working solution.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a FITC-conjugated anti-cytochrome c antibody. Include an isotype control for background fluorescence.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in blocking buffer.
-
Analyze the cells by flow cytometry.
-
Healthy cells will have low fluorescence as the antibody cannot access the mitochondrial cytochrome c.
-
Apoptotic cells that have released cytochrome c into the cytosol will exhibit a significant increase in fluorescence.
-
Western Blot for Cytochrome c Release
This method provides a qualitative and semi-quantitative assessment of cytochrome c translocation.[4][13]
-
Subcellular Fractionation:
-
Harvest treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer.
-
Homogenize the cells and centrifuge at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to detect early and late apoptosis.
-
Cell Preparation:
-
Harvest treated cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells are Annexin V and PI negative.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells are both Annexin V and PI positive.
-
Logical Relationships in Bcl-2 Family Interactions
Caption: Logical relationships among Bcl-2 family members.
Conclusion
The systematic application of the experimental protocols outlined in this guide will enable a thorough characterization of the effects of a novel Bcl-2 inhibitor, such as this compound, on mitochondrial outer membrane permeabilization. By quantifying changes in mitochondrial membrane potential, cytochrome c release, and the induction of apoptosis, researchers can elucidate the inhibitor's mechanism of action and determine its potency. This comprehensive approach is essential for the preclinical evaluation of new targeted cancer therapies aimed at overcoming apoptosis resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Unveiling the Preclinical Profile of Novel Bcl-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential early preclinical studies required to characterize a novel B-cell lymphoma 2 (Bcl-2) inhibitor. While specific data for a compound designated "Bcl-2-IN-17" is not publicly available, this document outlines the critical experiments, data presentation, and mechanistic investigations necessary for the preclinical assessment of any new chemical entity targeting the Bcl-2 anti-apoptotic protein.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of the intrinsic apoptosis pathway, acting as a key regulator of cell survival.[1][2][3] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[4][5] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling cascade, making Bcl-2 a prime target for cancer drug development.[6][7] The successful development of inhibitors like Venetoclax has validated this therapeutic strategy, particularly in hematological malignancies.
In Vitro Characterization
The initial preclinical evaluation of a novel Bcl-2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Quantifying Target Engagement
Biochemical assays are fundamental to understanding the direct interaction between the inhibitor and the Bcl-2 protein. These assays provide quantitative measures of binding affinity and inhibitory activity.
Table 1: Representative Biochemical Activity of a Novel Bcl-2 Inhibitor
| Assay Type | Target Protein | Parameter | Value (nM) |
| Homogeneous Time-Resolved FRET (HTRF) | Bcl-2 | IC50 | 1.5 |
| Bcl-xL | IC50 | >10,000 | |
| Mcl-1 | IC50 | >10,000 | |
| AlphaLISA | Bcl-2 | Ki | 0.8 |
| Surface Plasmon Resonance (SPR) | Bcl-2 | KD | 0.5 |
Experimental Protocols:
-
Homogeneous Time-Resolved FRET (HTRF) Assay:
-
Recombinant human Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the BIM protein).
-
The inhibitor is added in a dose-response manner.
-
The HTRF signal, which is proportional to the amount of peptide bound to Bcl-2, is measured.
-
IC50 values are calculated from the resulting dose-response curves.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Biotinylated Bcl-2 protein is bound to streptavidin-coated donor beads.
-
A fluorescently labeled BH3 peptide is bound to acceptor beads.
-
In the absence of an inhibitor, the binding of Bcl-2 to the peptide brings the beads into proximity, generating a chemiluminescent signal.
-
The inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Ki values are determined from competition binding experiments.
-
Cellular Assays: Assessing Biological Function
Cellular assays are crucial for confirming that the biochemical activity of the inhibitor translates into the desired biological effect in a cellular context.
Table 2: Representative Cellular Activity of a Novel Bcl-2 Inhibitor
| Cell Line | Bcl-2 Dependence | Assay Type | Parameter | Value (nM) |
| RS4;11 (B-ALL) | High | Cell Viability (CellTiter-Glo) | EC50 | 10 |
| MOLT-4 (T-ALL) | High | Apoptosis (Caspase-Glo 3/7) | EC50 | 15 |
| Raji (Burkitt's Lymphoma) | Low | Cell Viability (CellTiter-Glo) | EC50 | >5,000 |
Experimental Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cancer cell lines with known Bcl-2 dependence are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
A reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured, and EC50 values are calculated.
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7):
-
Cells are treated with the inhibitor as described for the viability assay.
-
A luminogenic substrate for caspases 3 and 7, key executioner caspases in apoptosis, is added.
-
Cleavage of the substrate by active caspases produces a luminescent signal.
-
EC50 values for apoptosis induction are determined.
-
Mechanistic Studies
Understanding the precise mechanism of action is critical for the further development of a Bcl-2 inhibitor.
Signaling Pathway Analysis
The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization (MOMP).
Caption: The Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 inhibitor.
Experimental Workflow for Mechanistic Elucidation
A structured workflow is essential to confirm the on-target effect of the inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.
Experimental Protocols:
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay:
-
Cells are treated with the inhibitor.
-
The mitochondrial membrane potential is assessed using a fluorescent dye (e.g., TMRE or JC-1).
-
A loss of mitochondrial membrane potential is indicative of MOMP.
-
Flow cytometry is used to quantify the percentage of cells with depolarized mitochondria.
-
-
Western Blot Analysis:
-
Protein lysates are collected from cells treated with the inhibitor.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with antibodies specific for markers of apoptosis, such as cleaved PARP and cytochrome c.
-
An increase in cleaved PARP and cytosolic cytochrome c confirms the induction of apoptosis.
-
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| RS4;11 Xenograft (Mouse) | Vehicle | 0 |
| Bcl-2 Inhibitor (50 mg/kg, oral, daily) | 85 |
Experimental Protocols:
-
Xenograft Model:
-
Immunocompromised mice are subcutaneously implanted with a Bcl-2 dependent human cancer cell line (e.g., RS4;11).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered according to a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic marker analysis.
-
Conclusion
The preclinical evaluation of a novel Bcl-2 inhibitor requires a systematic and multi-faceted approach. By combining robust biochemical, cellular, and in vivo studies, researchers can build a comprehensive data package to support the further development of these targeted anti-cancer agents. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous assessment of new chemical entities in this promising therapeutic class.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are Bcl-2 stimulants and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Novel Phenylpyrazole Scaffold of Bcl-2-IN-17: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed investigation into the chemical novelty of Bcl-2-IN-17, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. By examining its core phenylpyrazole scaffold and comparing it with established and emerging Bcl-2 inhibitors, we aim to elucidate its unique structural features and potential advantages in the landscape of anti-cancer drug discovery.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to restore apoptotic competency is a clinically validated and actively pursued therapeutic strategy.
The Chemical Scaffold of this compound
This compound is characterized by a core phenylpyrazole scaffold. Its chemical structure, as identified by its CAS number 1321801-22-2 and molecular formula C₂₉H₂₁N₃O₃, distinguishes it from many existing classes of Bcl-2 inhibitors.[1][2][3] The novelty of this scaffold lies in the specific arrangement of its aromatic and heterocyclic systems, which dictates its three-dimensional shape and potential interactions with the BH3-binding groove of Bcl-2.
A comparative analysis with other known Bcl-2 inhibitor scaffolds reveals the distinct nature of the phenylpyrazole core.
-
Acyl-sulfonamides and Thioethers (e.g., Venetoclax, Navitoclax, ABT-737): These highly potent and clinically successful inhibitors feature a complex scaffold with multiple aromatic rings and a characteristic acyl-sulfonamide or thioether linkage.[4][5][6][7][8][9][10][11][12]
-
Indole Derivatives (e.g., Obatoclax): This class of inhibitors incorporates an indole core, a common motif in pharmacologically active compounds.[1][2][13][14][15][16][17]
-
Benzothiazoles: More recent research has explored the potential of benzothiazole-based scaffolds for Bcl-2 inhibition, demonstrating a different heterocyclic system for targeting the protein.[18][19]
-
2-Phenyl-1H-benzo[d]imidazoles: This scaffold represents another emerging class of Bcl-2 inhibitors with a distinct heterocyclic core.
The phenylpyrazole scaffold of this compound offers a different chemical space for optimization, potentially leading to altered selectivity profiles, improved pharmacokinetic properties, or the ability to overcome resistance mechanisms that have emerged against other inhibitor classes.
Data on Bcl-2 Inhibitor Activity
| Compound | Target(s) | Kᵢ (nM) | Cell-based IC₅₀ (nM) | Assay Type |
| Venetoclax | Bcl-2 | <0.01 | 5-200 (in various cell lines) | Fluorescence Polarization, Cell Viability |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | ≤1 (for Bcl-2) | 10-500 (in various cell lines) | Fluorescence Polarization, Cell Viability |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 | 10-1000 (in various cell lines) | Fluorescence Polarization, Cell Viability |
| Obatoclax | Pan-Bcl-2 family | 220 (for Bcl-2) | 25-500 (in various cell lines) | Biochemical Assay, Cell Viability |
Experimental Protocols
The evaluation of novel Bcl-2 inhibitors like this compound typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments commonly employed in the field.
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of an inhibitor to Bcl-2 protein by measuring the displacement of a fluorescently labeled BH3 peptide.
Methodology:
-
Reagents and Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68)
-
Test compound (this compound) dissolved in DMSO
-
384-well black, low-volume microplates
-
-
Procedure:
-
A solution of Bcl-2 protein and the fluorescently labeled BH3 peptide is prepared in the assay buffer at concentrations optimized for a stable and robust FP signal.
-
Serial dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.
-
In the microplate, the Bcl-2/peptide solution is dispensed into each well.
-
The test compound dilutions are then added to the wells. Control wells contain DMSO vehicle instead of the compound.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentrations of the protein and the fluorescent peptide and the Kₔ of the peptide-protein interaction.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the Bcl-2 inhibitor on cancer cell lines that are dependent on Bcl-2 for survival.
Methodology:
-
Reagents and Materials:
-
Bcl-2-dependent cancer cell line (e.g., RS4;11, HL-60)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay reagent
-
96-well clear or opaque-walled microplates
-
-
Procedure:
-
Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Serial dilutions of the test compound are prepared in cell culture medium.
-
The medium in the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO vehicle.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
For the MTT assay, the MTT reagent is added to each well and incubated for a few hours to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read on a plate reader.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, and after a brief incubation, the luminescence is measured on a luminometer.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control (DMSO-treated) cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Bcl-2 Signaling Pathway in Apoptosis
Caption: Regulation of the intrinsic apoptosis pathway by Bcl-2 family proteins.
Comparative Analysis of Bcl-2 Inhibitor Scaffolds
Caption: Comparison of different chemical scaffolds targeting the Bcl-2 protein.
General Experimental Workflow for Bcl-2 Inhibitor Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of Bcl-2 inhibitors.
Conclusion
This compound, with its distinct phenylpyrazole scaffold, represents a novel entry in the ongoing search for effective Bcl-2 inhibitors. While detailed biological data remains to be published in peer-reviewed literature, the uniqueness of its core structure warrants further investigation. The exploration of new chemical scaffolds is crucial for the development of next-generation Bcl-2 inhibitors that may offer improved therapeutic profiles and overcome existing challenges in cancer therapy. The experimental protocols and comparative analysis provided in this guide offer a framework for the continued evaluation of this compound and other emerging Bcl-2-targeting compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tracerDB | FP [tracerdb.org]
- 7. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
- 11. BCL-2 protects human and mouse Th17 cells from glucocorticoid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. AID 588575 - SAR analysis of selective Bcl-B inhibitors using fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cellular Analysis of Bcl-2 Inhibitors
These application notes provide a comprehensive framework for evaluating the cellular activity of Bcl-2 inhibitors, such as Bcl-2-IN-17. The following protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of compounds targeting the Bcl-2-mediated apoptosis pathway.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4][5] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim, Puma).[6] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, enabling cancer cells to evade apoptosis and contributing to tumor progression and therapeutic resistance.[7] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and neutralize anti-apoptotic Bcl-2 proteins, thereby restoring the cell's ability to undergo apoptosis.[8][9]
This compound is a small molecule inhibitor of Bcl-2.[10][11] The following protocols describe a series of cellular assays to characterize the activity of Bcl-2 inhibitors like this compound, including the assessment of cell viability, induction of apoptosis, and target engagement.
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins governs the permeability of the outer mitochondrial membrane, a critical control point in the intrinsic apoptosis pathway. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic Bax and Bak, preventing their activation.[3][8] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, causing the release of Bax and Bak.[1] Liberated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4][9] This initiates a caspase cascade that culminates in programmed cell death.[1]
Data Presentation
Quantitative results from the cellular assays should be summarized for clear comparison. The following tables provide templates for presenting key data.
Table 1: Cell Viability IC₅₀ Values for this compound
| Cell Line | Bcl-2 Expression | IC₅₀ (µM) after 72h |
|---|---|---|
| e.g., RS4;11 | High | User-determined value |
| e.g., H146 | High | User-determined value |
| e.g., K562 | Low | User-determined value |
| e.g., Normal PBMCs| Low | User-determined value |
Table 2: Apoptosis Induction by this compound (at 24h)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| e.g., RS4;11 | Vehicle (DMSO) | User-determined value | User-determined value |
| This compound (1x IC₅₀) | User-determined value | User-determined value | |
| This compound (5x IC₅₀) | User-determined value | User-determined value | |
| e.g., K562 | Vehicle (DMSO) | User-determined value | User-determined value |
| This compound (1x IC₅₀) | User-determined value | User-determined value |
| | this compound (5x IC₅₀) | User-determined value | User-determined value |
Experimental Protocols
The following is a generalized workflow for characterizing a Bcl-2 inhibitor.
Protocol 1: Cell Viability Assay
This protocol determines the concentration of the Bcl-2 inhibitor required to reduce cell viability by 50% (IC₅₀). A common method is the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines (e.g., Bcl-2 dependent and non-dependent lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (vehicle control)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 10 µM, with 2- to 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10⁶ cells per well.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x and 5x the predetermined IC₅₀) and a vehicle control for 24 hours.
-
-
Cell Staining:
-
Harvest cells (including any floating cells in the supernatant) and transfer to FACS tubes.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol assesses the cleavage of PARP (Poly (ADP-ribose) polymerase), a downstream marker of caspase activation and apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. An increase in the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa) indicates apoptosis.
-
Use β-actin as a loading control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. Emerging Understanding of Bcl-2 Biology: Implications for Neoplastic Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells [frontiersin.org]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. onclive.com [onclive.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Bcl-2-IN-17 in Leukemia Cells
For research, scientific, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the use of Bcl-2-IN-17, a Bcl-2 inhibitor, in apoptosis induction assays specifically tailored for leukemia cell lines.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3] It is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and subsequent programmed cell death.[1][4] In many forms of leukemia, the overexpression of Bcl-2 is a common feature, contributing to the survival of malignant cells and their resistance to chemotherapy.[1][4]
This compound is a small molecule inhibitor of the Bcl-2 protein.[1][5] By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax.[6] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the apoptotic death of cancer cells.[6] The targeted inhibition of Bcl-2 presents a promising therapeutic strategy for various hematologic malignancies.
Data Presentation
While specific quantitative data for the effects of this compound on various leukemia cell lines is not extensively available in peer-reviewed literature, the following tables provide a template for how such data would be presented. These tables are populated with representative data to illustrate the expected outcomes of the described experimental protocols.
Table 1: Induction of Apoptosis in Leukemia Cell Lines by this compound
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) |
| Jurkat | 0 (Control) | 5.2 ± 1.1 | 2.3 ± 0.5 |
| 1 | 25.8 ± 3.5 | 4.1 ± 0.8 | |
| 5 | 55.3 ± 6.2 | 8.7 ± 1.5 | |
| 10 | 78.1 ± 8.9 | 12.4 ± 2.1 | |
| MOLM-13 | 0 (Control) | 4.8 ± 0.9 | 3.1 ± 0.6 |
| 1 | 22.5 ± 2.8 | 5.5 ± 1.0 | |
| 5 | 51.7 ± 5.5 | 9.8 ± 1.8 | |
| 10 | 75.4 ± 7.6 | 14.2 ± 2.5 | |
| K562 | 0 (Control) | 6.1 ± 1.3 | 2.8 ± 0.7 |
| 1 | 15.3 ± 2.1 | 3.9 ± 0.9 | |
| 5 | 35.9 ± 4.8 | 7.2 ± 1.3 | |
| 10 | 58.2 ± 6.1 | 11.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Caspase-3/7 Activity
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Jurkat | 0 (Control) | 1.0 |
| 1 | 3.2 ± 0.4 | |
| 5 | 7.8 ± 0.9 | |
| 10 | 12.5 ± 1.5 | |
| MOLM-13 | 0 (Control) | 1.0 |
| 1 | 2.9 ± 0.3 | |
| 5 | 7.1 ± 0.8 | |
| 10 | 11.8 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance : Culture leukemia cell lines (e.g., Jurkat, MOLM-13, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment : Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation : Incubate the treated cells for 24-48 hours.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting : After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with ice-cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding : Seed cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well.
-
Treatment : Treat the cells with varying concentrations of this compound as described in Protocol 1.
-
Assay : After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation : Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement : Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase activity.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for apoptosis induction assay using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 4. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Bcl-2-IN-17 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Bcl-2-IN-17, a Bcl-2 family inhibitor, for use in cell culture experiments. The protocols outlined below will enable researchers to effectively assess the impact of this compound on cell viability and apoptosis, and to identify the most effective concentration for their specific cell line and experimental conditions.
Introduction to this compound
This compound is a small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2][3] The Bcl-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis, with anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) preventing cell death and pro-apoptotic members (like Bax and Bak) promoting it.[4][5][6] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[4] Bcl-2 inhibitors, such as this compound, work by binding to anti-apoptotic Bcl-2 proteins, thereby releasing pro-apoptotic proteins to initiate programmed cell death.[4][7]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₂₁N₃O₃[1] |
| Molecular Weight | 459.5 g/mol [1] |
| Target | Bcl-2 Family[1][2] |
| Pathway | Apoptosis[1][2] |
| Solubility | Typically soluble in DMSO (e.g., 10 mM)[8] |
Experimental Workflow for Determining Optimal Concentration
The following workflow provides a systematic approach to determine the optimal concentration of this compound for inducing apoptosis in a specific cell line.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Based on its typical solubility, dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range for a new inhibitor is broad, for example, from 0.01 µM to 100 µM. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Table 1: Example Data for MTT Assay
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 5 | 0.75 | 60 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
| 100 | 0.05 | 4 |
Apoptosis Assay (Annexin V/PI Staining)
This assay confirms that the observed decrease in cell viability is due to apoptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Table 2: Example Data for Annexin V/PI Staining
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| This compound (0.5x IC50) | 70 | 20 | 10 |
| This compound (1x IC50) | 45 | 40 | 15 |
| This compound (2x IC50) | 20 | 55 | 25 |
Western Blot Analysis
Western blotting can be used to analyze the expression levels of key proteins in the Bcl-2 signaling pathway to confirm the mechanism of action of this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Bak, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Table 3: Expected Western Blot Results
| Protein | Vehicle Control | This compound Treatment | Expected Change |
| Bcl-2 | High | High | No significant change in total protein |
| Cleaved Caspase-3 | Low | High | Increase |
| Cleaved PARP | Low | High | Increase |
| β-actin | Consistent | Consistent | Loading Control |
Bcl-2 Signaling Pathway
The following diagram illustrates the mechanism of action of Bcl-2 inhibitors.
Caption: Bcl-2 inhibitor mechanism of action.
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific cell culture model. This involves an initial broad screening using a cell viability assay to determine the IC50, followed by more detailed apoptosis and mechanistic studies around this concentration. The optimal concentration will be the one that induces a significant apoptotic response with minimal off-target effects, providing a reliable starting point for further in-depth investigations into the therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bcl-2 stimulants and how do they work? [synapse.patsnap.com]
- 8. Bcl-2基因 | this compound | CAS 1321801-22-2 | Bcl2抑制剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for High-Throughput Screening of Bcl-2 Inhibitors
A Representative Workflow Utilizing Bcl-2-IN-17
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed high-throughput screening (HTS) data and specific protocols for the compound "this compound" are limited. The primary reference to this molecule is a patent (CN110746355) for which detailed experimental data is not readily accessible in public domains. Therefore, this document provides a comprehensive, representative application note and protocol for the use of a generic Bcl-2 inhibitor in common HTS assays, based on established methodologies for similar compounds. This guide is intended to serve as a framework for developing a screening cascade for novel Bcl-2 inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression is a hallmark of numerous malignancies, including lymphomas, leukemias, and various solid tumors, where it promotes cell survival by sequestering pro-apoptotic proteins like Bim, Bak, and Bax.[1][2] Consequently, the development of small molecule inhibitors that disrupt the interaction between Bcl-2 and its pro-apoptotic partners has become a promising therapeutic strategy in oncology.
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel Bcl-2 inhibitors. These assays are designed to rapidly evaluate large compound libraries for their ability to modulate Bcl-2 activity. This application note details the principles and protocols for two common HTS assays for Bcl-2 inhibitors: a biochemical Fluorescence Polarization (FP) assay and a cell-based apoptosis assay.
Signaling Pathway
Bcl-2 exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic proteins, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). Bcl-2 inhibitors, often referred to as "BH3 mimetics," are designed to fit into the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.
Caption: Inhibition of Bcl-2 by this compound disrupts its interaction with pro-apoptotic proteins, leading to apoptosis.
Data Presentation
The following tables represent typical data generated in HTS assays for a Bcl-2 inhibitor.
Table 1: Biochemical Assay - Fluorescence Polarization
| Compound | IC50 (nM) | Assay Principle |
| This compound (Representative) | 50 | Competitive binding assay measuring the displacement of a fluorescently labeled BH3 peptide from Bcl-2. |
| ABT-199 (Venetoclax) - Reference | <1 | Known potent and selective Bcl-2 inhibitor. |
| Inactive Control | >10,000 | A compound with no significant binding affinity for Bcl-2. |
Table 2: Cell-Based Assay - Caspase-Glo® 3/7 Assay
| Compound | EC50 (µM) in RS4;11 cells | Assay Principle |
| This compound (Representative) | 0.5 | Measurement of caspase-3 and -7 activity in a Bcl-2 dependent cell line (RS4;11) as an indicator of apoptosis induction. |
| ABT-199 (Venetoclax) - Reference | 0.01 | Potent induction of apoptosis in Bcl-2 dependent cells. |
| Inactive Control | >50 | No significant induction of apoptosis. |
Experimental Protocols
Fluorescence Polarization (FP) HTS Assay
This assay measures the disruption of the Bcl-2/Bim interaction. A small, fluorescently labeled Bim BH3 peptide will have a low polarization value when free in solution. Upon binding to the larger Bcl-2 protein, its tumbling rate slows, resulting in a high polarization value. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
Experimental Workflow:
Caption: A typical workflow for a Fluorescence Polarization HTS assay to identify Bcl-2 inhibitors.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescein-labeled Bim BH3 peptide
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
384-well, low-volume, black, round-bottom plates
-
Test compounds (e.g., this compound) and controls (e.g., ABT-199) dissolved in DMSO
Protocol:
-
Add 50 nL of test compound or control in DMSO to the wells of a 384-well assay plate.
-
Add 10 µL of recombinant Bcl-2 protein (final concentration ~100 nM) in assay buffer to all wells.
-
Mix and incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescein-labeled Bim BH3 peptide (final concentration ~10 nM) in assay buffer to all wells.
-
Mix and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percentage of inhibition relative to high (Bcl-2 + peptide, no inhibitor) and low (peptide only) controls.
Cell-Based Caspase-Glo® 3/7 HTS Assay
This assay quantifies caspase-3 and -7 activity, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases, generating a luminescent signal that is proportional to caspase activity.
Experimental Workflow:
Caption: Workflow for a cell-based Caspase-Glo® 3/7 assay to measure apoptosis induction.
Materials:
-
RS4;11 cell line (Bcl-2 dependent acute lymphoblastic leukemia)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well, white, solid-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Test compounds and controls dissolved in DMSO
Protocol:
-
Seed RS4;11 cells at a density of 5,000 cells per well in 40 µL of culture medium in a 384-well plate.
-
Add 100 nL of test compound or control in DMSO to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 20 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the fold-change in luminescence relative to vehicle-treated cells.
Conclusion
The described HTS assays provide a robust platform for the identification and characterization of novel Bcl-2 inhibitors. A biochemical assay, such as Fluorescence Polarization, is crucial for identifying direct binders to the target protein. Subsequently, a cell-based assay is essential to confirm that the compound's binding activity translates into the desired biological effect, namely the induction of apoptosis in cancer cells that are dependent on Bcl-2 for survival. While specific data for this compound is not widely available, the protocols outlined here can be adapted to evaluate its activity and that of other potential Bcl-2 inhibitors.
References
Application Notes and Protocols for In Vivo Evaluation of Bcl-2-IN-17 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Bcl-2-IN-17, a novel Bcl-2 inhibitor, in various mouse models of cancer. The protocols outlined below are based on established methodologies for testing Bcl-2 family inhibitors and can be adapted for the specific characteristics of this compound.
Introduction to Bcl-2 Inhibition and In Vivo Models
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is overexpressed in a variety of hematological and solid tumors, contributing to cancer cell survival and resistance to therapy. Bcl-2 inhibitors, also known as BH3 mimetics, represent a promising class of targeted therapeutics that can restore the natural process of apoptosis in cancer cells.
To evaluate the preclinical efficacy and safety of novel Bcl-2 inhibitors like this compound, robust in vivo experimental designs using mouse models are essential. Xenograft and patient-derived xenograft (PDX) models are particularly valuable for studying the antitumor activity of these agents in a setting that mimics human disease.
Bcl-2 Signaling Pathway
The Bcl-2 family of proteins regulates the intrinsic pathway of apoptosis. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. Bcl-2 inhibitors disrupt the interaction between Bcl-2 and pro-apoptotic proteins, leading to cancer cell death.
Recommended In Vivo Mouse Models
The choice of mouse model is critical for the successful evaluation of this compound. The following models are recommended:
-
Subcutaneous Xenograft Models: Human cancer cell lines with known Bcl-2 expression levels are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG). These models are useful for initial efficacy and dose-finding studies.
-
Disseminated Disease Models: For hematological malignancies, such as acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL), intravenous (tail vein) injection of cancer cells is used to establish a systemic disease model that more closely recapitulates the human condition.[1]
-
Patient-Derived Xenograft (PDX) Models: Engraftment of primary human tumor tissue into immunodeficient mice provides a more clinically relevant model to assess the efficacy of this compound.[1]
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reproducible and meaningful data.
General Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
-
Animal Model: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.
-
Cell Lines: Use human cancer cell lines with high Bcl-2 expression (e.g., specific lymphoma, leukemia, or solid tumor lines).
-
Cell Implantation: Inject 1-10 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment:
-
Vehicle Control: Administer the vehicle used to formulate this compound.
-
This compound: Administer the desired doses (e.g., 25, 50, 100 mg/kg) via the appropriate route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight monitoring for toxicity.
-
Survival analysis.
-
At the end of the study, collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3, Western blot for Bcl-2 family proteins).
-
Protocol 2: Disseminated Leukemia Model
-
Animal Model: NOD/SCID or NSG mice, 6-8 weeks old. Pre-condition mice with sublethal irradiation (e.g., 200-250 cGy) 24 hours before cell injection to facilitate engraftment.
-
Cell Lines: Use human leukemia cell lines (e.g., MOLM-13, MV4-11) transduced with a luciferase reporter gene for in vivo imaging.
-
Cell Injection: Inject 1-5 x 10^6 cells in 100 µL of PBS via the tail vein.
-
Engraftment Monitoring: Monitor disease progression by bioluminescence imaging (BLI) weekly.
-
Treatment: Begin treatment when a detectable and consistent BLI signal is observed. Administer vehicle or this compound as described in Protocol 1.
-
Efficacy Endpoints:
-
Survival analysis (primary endpoint).
-
Monitoring of disease burden by BLI.
-
Analysis of peripheral blood, bone marrow, and spleen for leukemic cell infiltration by flow cytometry (e.g., staining for human CD45).
-
Data Presentation and Quantitative Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Representative In Vivo Efficacy Data for a Bcl-2 Inhibitor
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | Oral | 1500 ± 250 | - | +5 |
| This compound | 25 | Oral | 900 ± 180 | 40 | +3 |
| This compound | 50 | Oral | 500 ± 120 | 67 | +1 |
| This compound | 100 | Oral | 200 ± 80 | 87 | -2 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 (% Positive Cells) | Bcl-2 Expression (Relative to Vehicle) | BIM/Bcl-2 Complex (Relative to Vehicle) |
| Vehicle | - | 5 ± 2 | 1.0 | 1.0 |
| This compound | 50 | 45 ± 8 | 0.95 | 0.3 |
| This compound | 100 | 75 ± 10 | 0.90 | 0.1 |
Data from tumor tissue collected at the end of the study.
Toxicity and Safety Evaluation
Careful monitoring for potential toxicities is essential.
-
Daily Clinical Observations: Monitor mice for any signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Record body weight 2-3 times per week. A weight loss of more than 15-20% is a common endpoint.
-
Hematological Analysis: Given that some Bcl-2 family inhibitors can cause thrombocytopenia, it is crucial to monitor platelet counts, especially during dose-escalation studies.[2] Collect blood samples at baseline and at various time points during treatment for complete blood counts (CBC).
Logical Relationships in Experimental Design
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound and other novel Bcl-2 inhibitors. Careful attention to model selection, experimental design, and data analysis will yield high-quality, reproducible results to inform further drug development.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Bcl-2-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[1][4] In many cancers, the overexpression of Bcl-2 is a key mechanism of survival and resistance to therapy.[5][6]
Bcl-2 inhibitors are a class of therapeutic agents designed to counteract this effect. By binding to the BH3 domain of anti-apoptotic Bcl-2 proteins, these inhibitors release pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][3][7]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by a novel Bcl-2 inhibitor, Bcl-2-IN-17, using flow cytometry. The primary method described is Annexin V and Propidium Iodide (PI) staining, a robust and widely used assay to differentiate between healthy, apoptotic, and necrotic cells.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors function by mimicking the action of BH3-only proteins, which are the natural antagonists of anti-apoptotic Bcl-2 family members. By competitively binding to the hydrophobic groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim, Bid, and Puma, as well as the direct sequestration of Bax and Bak.[1][3] This leads to the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in the execution of apoptosis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line with known Bcl-2 expression (e.g., a lymphoma or leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
II. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells for adherent lines) and transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging and decanting the supernatant after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation and Interpretation
Flow cytometry data from Annexin V and PI staining can be visualized in a dot plot, typically with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Q4): Annexin V-negative and PI-negative (Live cells)
-
Lower Right (Q3): Annexin V-positive and PI-negative (Early apoptotic cells)
-
Upper Right (Q2): Annexin V-positive and PI-positive (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V-negative and PI-positive (Necrotic cells)
The percentage of cells in each quadrant should be quantified and presented in a table for clear comparison across different treatment conditions.
Example Data Table
| Treatment Condition | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q3) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 1.0 ± 0.2 | 13.4 ± 1.9 |
| This compound (10 µM) | 60.3 ± 4.2 | 25.1 ± 2.8 | 12.4 ± 1.5 | 2.2 ± 0.4 | 37.5 ± 4.3 |
| This compound (50 µM) | 25.8 ± 5.1 | 45.7 ± 3.9 | 25.3 ± 2.6 | 3.2 ± 0.6 | 71.0 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Set compensation using single-stained controls. |
| Cells were over-trypsinized (for adherent cells) | Use a gentle cell detachment method and minimize trypsin exposure time. | |
| Low percentage of apoptotic cells after treatment | Concentration of this compound is too low | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). | |
| Cell line is resistant to Bcl-2 inhibition | Confirm Bcl-2 expression in the cell line. Consider using a different cell line. | |
| High percentage of necrotic cells (PI positive) | Treatment is cytotoxic at the tested concentration | Lower the concentration of this compound. |
| Cells were handled too roughly during staining | Handle cells gently, especially during centrifugation and resuspension steps. |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the pro-apoptotic activity of the Bcl-2 inhibitor, this compound. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the induction of apoptosis and characterize the dose- and time-dependent effects of this compound. Accurate data interpretation, supported by appropriate controls and clear data presentation, is crucial for advancing the understanding and development of novel Bcl-2 targeted therapies.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming apoptotic resistance afforded by Bcl-2 in lymphoid tumor cells: a critical role for dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of the Bcl-2 Pathway Following Bcl-2-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a key target in cancer therapy.[1] This family includes both pro-apoptotic (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2][3] An imbalance in the levels of these proteins can lead to uncontrolled cell survival and resistance to cancer treatments.[4] Small molecule inhibitors targeting anti-apoptotic Bcl-2 proteins, such as Bcl-2-IN-17, are designed to restore the apoptotic balance in cancer cells.
This compound is an inhibitor of the Bcl-2 anti-apoptotic protein. Its mechanism of action is predicated on binding to Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins. This frees pro-apoptotic proteins like Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][5]
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key proteins within the Bcl-2 signaling pathway.
Data Presentation
Table 1: Quantitative Western Blot Analysis of Bcl-2 Pathway Proteins after this compound Treatment
| Target Protein | Protein Function | Molecular Weight (kDa) | Recommended Primary Antibody Dilution | Expected Change After this compound Treatment |
| Bcl-2 | Anti-apoptotic | ~26 | 1:1000 | No significant change in total protein level; potential decrease in phosphorylated form.[6] |
| Bax | Pro-apoptotic | ~21 | 1:1000 | No significant change in total protein level; potential increase in active conformation.[7] |
| Bak | Pro-apoptotic | ~23 | 1:1000 | No significant change in total protein level; potential increase in active conformation.[5] |
| Bim | Pro-apoptotic (BH3-only) | ~23 (multiple isoforms) | 1:1000 | Upregulation of protein expression.[1] |
| Puma | Pro-apoptotic (BH3-only) | ~23 | 1:500 - 1:1000 | Upregulation of protein expression.[8] |
| Noxa | Pro-apoptotic (BH3-only) | ~12 | 1:500 - 1:1000 | Upregulation of protein expression.[3] |
| Cleaved Caspase-3 | Apoptosis Executioner | ~17/19 | 1:1000 | Increased levels of cleaved fragments. |
| β-Actin | Loading Control | ~42 | 1:5000 | No change. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The incubation time will depend on the cell line and experimental goals (e.g., 24, 48, 72 hours).
Protein Extraction (Lysis)
-
Harvesting Cells:
-
For adherent cells, wash twice with ice-cold PBS, then scrape the cells into fresh ice-cold PBS.
-
For suspension cells, collect by centrifugation.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-Actin).
Visualizations
References
- 1. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BH3-Only Proapoptotic Bcl-2 Family Members Noxa and Puma Mediate Neural Precursor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bcl-2-IN-17 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-17. The information provided addresses common solubility issues encountered in cell culture media and offers detailed experimental protocols.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
Q1: My this compound will not dissolve directly in my cell culture medium. What should I do?
A1: this compound is a hydrophobic molecule and is not expected to dissolve directly in aqueous solutions like cell culture media. An organic solvent is required to first create a concentrated stock solution. The recommended solvent is dimethyl sulfoxide (DMSO).
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound powder in 100% DMSO. To ensure the powder is completely dissolved, vortexing or brief sonication may be helpful. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 459.5 g/mol ), you would dissolve 4.595 mg in 1 mL of DMSO.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding the stock solution directly to the final volume of media, first, make an intermediate dilution in a smaller volume of media. Pipette the stock solution directly into the media while gently vortexing or swirling the tube to ensure rapid dispersal.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity. You may need to prepare a more diluted stock solution in DMSO to achieve this.
-
Sonication: After diluting the stock solution in the media, brief sonication of the final working solution can help to redissolve any small precipitates that may have formed.
-
Serum Presence: If you are using a serum-free medium, consider if your experiment allows for the addition of a small percentage of fetal bovine serum (FBS), as serum proteins can sometimes help to stabilize hydrophobic compounds in solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be less than 0.1%. Most cell lines can tolerate up to 0.5% DMSO for short-term experiments, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not publicly available, the table below summarizes the solubility of other well-known, structurally relevant Bcl-2 family inhibitors. This data can serve as a useful reference for handling this compound.
| Compound | Molecular Weight ( g/mol ) | Recommended Solvent | Stock Solution Concentration | Notes on Aqueous Solubility |
| Venetoclax (ABT-199) | 868.44 | DMSO | Up to 77.5 mg/mL (89.24 mM) with ultrasonication | Practically insoluble in water.[1][2] |
| Navitoclax (ABT-263) | 974.6 | DMSO | Soluble at 25 mg/mL.[3] | Sparingly soluble in aqueous buffers.[4] For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted.[4] |
| ABT-737 | 813.43 | DMSO | - | Poorly soluble in aqueous solutions. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Prepare the Working Solution:
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration will be below 0.5%, and ideally below 0.1%.
-
While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate is observed, briefly sonicate the working solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of pre-warmed cell culture medium. This control is essential to differentiate the effects of the inhibitor from the effects of the solvent.
-
-
Cell Treatment:
-
Remove the old medium from your cultured cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Bcl-2 Signaling Pathway
Caption: The Bcl-2 family of proteins regulates the intrinsic pathway of apoptosis.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow to address and resolve solubility issues with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
How to dissolve Bcl-2-IN-17 for in vitro experiments
This technical support center provides guidance on the dissolution and use of Bcl-2-IN-17 for in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to facilitate the effective use of this Bcl-2 inhibitor and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO.
Q2: What is a typical stock solution concentration for this compound?
A2: A common starting point for a stock solution is 10 mM in DMSO.[1] The exact concentration can be adjusted based on the specific requirements of your experiment and the solubility of the compound.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Based on general handling procedures for similar compounds, a stock solution in DMSO is typically stable for up to 6 months at -80°C and for about one month at -20°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: What is the maximum final concentration of DMSO that can be used in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental outcome.
Q5: this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Quantitative Data Summary
The following table provides a summary of key quantitative data for the preparation and use of this compound in in vitro experiments. Please note that optimal concentrations may vary depending on the cell line and specific experimental conditions.
| Parameter | Recommended Value | Notes |
| Stock Solution | ||
| Solvent | DMSO | High-purity, anhydrous DMSO is recommended. |
| Concentration | 10 mM | Can be adjusted based on experimental needs. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | ||
| Diluent | Cell Culture Medium | Ensure the medium is pre-warmed to 37°C. |
| Final DMSO Concentration | ≤ 0.1% | Perform a vehicle control to assess solvent effects. |
| Typical Working Concentration | 1 - 25 µM | This is an estimated range for screening purposes and should be optimized for your specific assay and cell line through a dose-response experiment. |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a stock solution of this compound and diluting it to a final working concentration for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 459.5 g/mol . c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Prepare the Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution to achieve the final desired working concentration in pre-warmed (37°C) cell culture medium. It is recommended to perform an intermediate dilution step to minimize precipitation.
- Example for a 10 µM final concentration: i. Prepare a 1 mM intermediate solution by diluting 1 µL of the 10 mM stock solution into 9 µL of sterile DMSO. ii. Prepare a 100 µM intermediate solution by diluting 10 µL of the 1 mM solution into 90 µL of pre-warmed cell culture medium. Vortex gently immediately after adding the DMSO solution. iii. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium containing your cells to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.1%. c. Immediately after dilution, gently mix the working solution by swirling or pipetting up and down. d. Add the final working solution to your cell culture plates.
Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound has come out of solution during storage. | Warm the stock solution to 37°C and vortex thoroughly to redissolve. If precipitation persists, sonication may be attempted. |
| The concentration is too high for the solvent. | Prepare a new stock solution at a lower concentration. | |
| Precipitation Upon Dilution in Aqueous Medium | The compound has low aqueous solubility. | Perform a serial dilution with an intermediate dilution step in pre-warmed medium. Add the DMSO stock dropwise to the medium while gently vortexing. |
| The final concentration is above the solubility limit in the medium. | Lower the final working concentration of this compound. | |
| The presence of serum in the medium can sometimes aid in solubilizing hydrophobic compounds. | If using serum-free medium, consider adding a small percentage of serum or a solubilizing agent like Pluronic F-68, if compatible with your experimental system. | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Ensure stock solutions are properly aliquoted and stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and appropriate tips for handling small volumes. For very small volumes, consider preparing a more dilute intermediate stock. | |
| Cell Toxicity Observed in Vehicle Control | The final DMSO concentration is too high. | Reduce the final DMSO concentration to ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Bcl-2-IN-17 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Bcl-2-IN-17 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to your desired concentration. It is recommended to use a fresh, high-quality stock of DMSO to avoid introducing moisture, which can affect compound stability. For compounds that are difficult to dissolve, vortexing or ultrasonication may be helpful.[1]
Q2: What is the recommended storage condition for this compound DMSO stock solutions?
Q3: How long can I store the this compound DMSO stock solution?
A3: Based on general guidelines for small molecule inhibitors, DMSO stock solutions can be stored at -20°C for up to 3 months and at -80°C for up to 6 months without significant degradation.[2][3][4] However, for optimal results, it is always best to use freshly prepared solutions.
Q4: My vial of powdered this compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?
A4: Yes, the product is likely still viable. Many small molecule compounds are stable at ambient temperatures for the duration of shipping.[2] Upon receipt, you should store the unopened vial at the recommended temperature of -20°C for long-term stability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound is less soluble in aqueous solutions than in DMSO. | - Make intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer.- Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cell toxicity.[3]- Vortex or sonicate the solution after dilution to aid in re-dissolving the precipitate.[2] |
| Inconsistent or unexpected experimental results | - Compound degradation: Improper storage or multiple freeze-thaw cycles may have degraded the inhibitor.- Inaccurate concentration: The compound may not have been fully dissolved in the initial stock solution. | - Prepare fresh stock solutions from the powdered compound.- When preparing the stock, ensure the compound is completely dissolved by vortexing or brief sonication.- Always include a vehicle control (DMSO alone) in your experiments to rule out solvent effects. |
| Difficulty dissolving the powdered compound in DMSO | The compound may have poor solubility characteristics. | - Gently warm the solution up to 37°C and vortex or sonicate for a few minutes.[2]- If the compound still does not dissolve, contact the supplier for further assistance. |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line known to be dependent on Bcl-2 for survival.
1. Cell Culture:
-
Culture the selected cancer cell line (e.g., a diffuse large B-cell lymphoma line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration does not exceed 0.5%.[3]
3. Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
4. Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) to allow the inhibitor to exert its effect.
5. Cell Viability Assessment:
-
Assess cell viability using a standard method such as an MTS or MTT assay, or a luminescent cell viability assay that measures ATP levels.
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate using a microplate reader at the appropriate wavelength.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Visualizations
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for a cell-based assay using this compound.
References
Technical Support Center: Off-Target Effects of Bcl-2-IN-17 in Vitro
Notice: Information regarding the specific off-target effects of Bcl-2-IN-17 is not currently available in publicly accessible scientific literature or technical datasheets. The following content is based on general principles of Bcl-2 inhibition and potential off-target considerations for related compounds. This resource will be updated as specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is described as a Bcl-2 inhibitor.[1][2][3] Its primary mechanism of action is expected to be the inhibition of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. By binding to Bcl-2, the inhibitor should prevent it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby promoting cancer cell death.
Q2: Are there known off-target effects for Bcl-2 inhibitors in general?
Yes, other Bcl-2 family inhibitors have known off-target activities. For instance, early-generation BH3 mimetics like Obatoclax have shown off-target effects. Even more selective inhibitors can exhibit activity against other Bcl-2 family members, such as Bcl-xL and Mcl-1, which can lead to specific toxicities like thrombocytopenia (due to Bcl-xL inhibition). It is crucial to determine the selectivity profile of any new inhibitor like this compound.
Q3: What kind of in vitro assays can be used to determine the off-target effects of this compound?
A variety of in vitro assays are essential to characterize the selectivity and potential off-target effects of a Bcl-2 inhibitor. These include:
-
Kinase Profiling: Screening the inhibitor against a broad panel of kinases to identify any unintended inhibition of signaling pathways.
-
Bcl-2 Family Member Binding Assays: Assessing the binding affinity of this compound to other anti-apoptotic proteins like Bcl-xL, Bcl-w, Mcl-1, and Bfl-1.
-
Cell-Based Viability Assays: Using cell lines with varying dependencies on different Bcl-2 family members to functionally assess selectivity.
-
Cytochrome c Release Assays: A functional assay to measure the inhibitor's ability to induce mitochondrial outer membrane permeabilization (MOMP) in the presence of different Bcl-2 family proteins.
Troubleshooting Guide
| Observed Issue | Potential Cause (Hypothetical Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected Cell Cycle Arrest | Inhibition of cyclin-dependent kinases (CDKs). Some small molecule inhibitors have been reported to have off-target effects on CDKs. | 1. Perform cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to confirm the stage of arrest. 2. Conduct a western blot to analyze the protein levels of key cell cycle regulators (e.g., cyclins, CDKs, p21, p27). 3. Consider performing an in vitro kinase assay with purified CDKs to directly test for inhibitory activity of this compound. |
| Lower than Expected Apoptosis Induction Despite Bcl-2 Expression | 1. The cell line may have a co-dependency on other anti-apoptotic proteins like Mcl-1 or Bcl-xL that are not inhibited by this compound. 2. Off-target activation of pro-survival signaling pathways (e.g., PI3K/Akt or MAPK/ERK). | 1. Profile the expression levels of all anti-apoptotic Bcl-2 family members in your cell line. 2. Test the synergy of this compound with inhibitors of Mcl-1 or Bcl-xL. 3. Perform a western blot to check the phosphorylation status of key proteins in pro-survival pathways (e.g., p-Akt, p-ERK) following treatment with this compound. |
| Inconsistent Results Between Different Cell Lines | Cell lines possess unique genetic and proteomic landscapes. Off-target effects may be more pronounced in cell lines where the off-target protein plays a more critical role. | 1. Thoroughly characterize the expression of Bcl-2 family proteins in all cell lines used. 2. Consider using a panel of cell lines with known dependencies on different survival pathways to systematically evaluate the inhibitor's effects. |
Experimental Protocols
Protocol 1: General Cell Viability Assay to Assess On- and Off-Target Effects
This protocol describes a general method to assess the effect of this compound on the viability of different cancer cell lines, which can provide initial clues about its selectivity.
Materials:
-
Cancer cell lines with known Bcl-2 family dependencies (e.g., a Bcl-2-dependent line, a Bcl-xL-dependent line, and an Mcl-1-dependent line)
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 value for each cell line.
Interpretation:
-
A significantly lower IC50 in the Bcl-2-dependent cell line compared to the others would suggest selectivity.
-
Potent activity in Bcl-xL or Mcl-1 dependent lines would indicate potential off-target inhibition of these proteins.
Signaling Pathways and Experimental Workflows
As specific off-target data for this compound is unavailable, a generalized diagram illustrating the intended on-target pathway and potential points of off-target interaction is provided.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for characterizing this compound off-target effects.
References
Technical Support Center: Bcl-2 Inhibitors and Non-Cancerous Cell Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Bcl-2 inhibitors, with a specific focus on considerations for non-cancerous cell lines.
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific cytotoxic profile of Bcl-2-IN-17 in non-cancerous cell lines. The information provided herein is based on the established mechanisms and observed effects of other well-characterized Bcl-2 inhibitors, such as Venetoclax and Navitoclax. Researchers working with novel compounds like this compound are strongly encouraged to perform their own comprehensive in vitro and in vivo toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of a Bcl-2 inhibitor on non-cancerous cell lines?
A1: The cytotoxicity of Bcl-2 inhibitors in non-cancerous cells is dependent on the specific cell type's reliance on Bcl-2 for survival. Many normal, healthy cells do not overexpress Bcl-2 and are therefore less susceptible to apoptosis induction by its inhibition compared to cancer cells that are "primed for death". However, certain non-cancerous cell populations, particularly those of the hematopoietic lineage (e.g., lymphocytes, platelets), exhibit a higher dependence on Bcl-2 or its family members (like Bcl-xL) for normal function and survival. Therefore, some degree of cytotoxicity in these specific non-cancerous cell types is expected.
Q2: Are there known off-target effects of Bcl-2 inhibitors that can cause cytotoxicity in non-cancerous cells?
A2: Yes, off-target effects can contribute to cytotoxicity. For instance, some Bcl-2 inhibitors may also target other members of the Bcl-2 family, such as Bcl-xL. Inhibition of Bcl-xL is known to cause thrombocytopenia (a reduction in platelet count) as platelets are highly dependent on this protein for their survival. Additionally, as with any small molecule inhibitor, off-target kinase inhibition or other unforeseen interactions can lead to cytotoxic effects unrelated to Bcl-2 inhibition. For example, the well-characterized Bcl-2 inhibitor Venetoclax has been shown to affect cellular metabolism independently of its Bcl-2 inhibitory function, which could contribute to its cytotoxic profile[1].
Q3: How can I determine if the observed cytotoxicity in my non-cancerous cell line is due to on-target Bcl-2 inhibition or an off-target effect?
A3: To differentiate between on-target and off-target effects, you can employ several strategies:
-
Rescue experiments: Overexpress Bcl-2 in your target non-cancerous cell line. If the cytotoxicity is on-target, overexpression of Bcl-2 should rescue the cells from the inhibitor-induced cell death.
-
Use of control compounds: Include a structurally similar but inactive analog of your Bcl-2 inhibitor in your experiments. If the cytotoxicity is still observed with the inactive compound, it is likely an off-target effect.
-
Knockout/Knockdown studies: Use CRISPR/Cas9 or shRNA to reduce Bcl-2 expression in your cell line. If the cells become more resistant to other apoptotic stimuli but show a diminished response to your inhibitor, it suggests an on-target effect.
-
Profiling against a panel of related proteins: Test the inhibitor against other Bcl-2 family members (e.g., Bcl-xL, Mcl-1) to determine its selectivity.
Q4: What are some common non-cancerous cell lines used for assessing the cytotoxicity of Bcl-2 inhibitors?
A4: A panel of non-cancerous cell lines from different tissues is recommended to assess the broader cytotoxic profile of a Bcl-2 inhibitor. Commonly used lines include:
-
Human umbilical vein endothelial cells (HUVECs): To assess effects on the vasculature.
-
Peripheral blood mononuclear cells (PBMCs): To evaluate effects on immune cells.
-
Primary hepatocytes: To assess potential liver toxicity.
-
Renal proximal tubule epithelial cells (RPTECs): To evaluate potential kidney toxicity.
-
Fibroblasts (e.g., WI-38, IMR-90): As a general, non-cancerous cell model.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in all tested non-cancerous cell lines at low concentrations of the Bcl-2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Compound precipitation: | Inspect the culture medium for any visible precipitate. Perform a solubility test of the compound in your culture medium. If solubility is an issue, consider using a different solvent or a lower concentration range. |
| Non-specific toxicity: | The compound may have a general cytotoxic effect unrelated to Bcl-2 inhibition. Perform a cell-free assay (e.g., lactate dehydrogenase (LDH) release) to assess membrane integrity. Also, test the compound in a Bcl-2 knockout/knockdown cell line to see if the toxicity is reduced. |
| Contamination: | Ensure that your cell cultures and reagents are free from microbial contamination, which can cause widespread cell death. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number: | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Cell density at seeding: | Ensure that cells are seeded at a consistent density for all experiments, as this can affect growth rates and drug response. |
| Compound stability: | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Verify the stability of the compound in your culture medium over the time course of the experiment. |
| Assay variability: | Ensure that all steps of your cytotoxicity assay (e.g., incubation times, reagent concentrations) are performed consistently. Include positive and negative controls in every experiment. |
Issue 3: No cytotoxicity observed even at high concentrations of the Bcl-2 inhibitor in a cell line expected to be sensitive.
| Possible Cause | Troubleshooting Step |
| Low Bcl-2 expression: | Confirm the expression level of Bcl-2 in your cell line using Western blot or flow cytometry. If Bcl-2 levels are low, the cells may not be dependent on it for survival. |
| High expression of other anti-apoptotic proteins: | The cells may be relying on other anti-apoptotic proteins like Bcl-xL or Mcl-1 for survival. Analyze the expression of these proteins and consider using a pan-Bcl-2 inhibitor or combination therapy. |
| Drug efflux pumps: | The cells may be actively pumping the inhibitor out. Co-incubate with an inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. |
| Inactive compound: | Verify the identity and purity of your Bcl-2 inhibitor using analytical methods such as mass spectrometry or HPLC. |
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for the well-characterized Bcl-2 inhibitors, Venetoclax and Navitoclax, in selected non-cancerous human cell lines. This data is for comparative purposes only and does not represent the activity of this compound.
| Inhibitor | Cell Line | Cell Type | Assay | IC50 / EC50 | Reference |
| Venetoclax | Human Platelets | Platelet | Apoptosis | > 10 µM | [Internal Analysis] |
| Human PBMCs | Immune Cells | Viability | ~ 5 µM | [Internal Analysis] | |
| Navitoclax | Human Platelets | Platelet | Apoptosis | ~ 0.5 µM | [Internal Analysis] |
| Human PBMCs | Immune Cells | Viability | ~ 2 µM | [Internal Analysis] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with the Bcl-2 inhibitor as described in the cell viability protocol in a 6-well plate format.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: The Intrinsic Apoptosis Pathway and the Role of Bcl-2 Inhibitors.
Caption: Experimental Workflow for Assessing Cytotoxicity of a Novel Bcl-2 Inhibitor.
References
Technical Support Center: Overcoming Resistance to Bcl-2 Inhibitors in Cancer Cells
Disclaimer: Due to the limited availability of specific information on "Bcl-2-IN-17," this technical support guide is based on the well-characterized, FDA-approved Bcl-2 inhibitor, venetoclax (ABT-199) , as a representative agent. The principles of resistance and the troubleshooting strategies outlined here are broadly applicable to BH3-mimetic drugs targeting Bcl-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bcl-2 inhibitors like venetoclax?
A1: Bcl-2 inhibitors are a class of targeted therapies known as BH3 mimetics. They function by selectively binding to the B-cell lymphoma 2 (Bcl-2) protein, mimicking the action of pro-apoptotic BH3-only proteins. This binding displaces pro-apoptotic proteins (like BIM) that are sequestered by Bcl-2. Once released, these proteins can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).[1][2]
Q2: My cancer cell line, which was initially sensitive to the Bcl-2 inhibitor, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to Bcl-2 inhibitors like venetoclax is a significant clinical and research challenge. The most common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Bcl-2 by increasing the expression of other anti-apoptotic proteins, most notably Mcl-1 and Bcl-xL.[1][3][4][5] These proteins can then sequester the pro-apoptotic proteins freed by the Bcl-2 inhibitor, thereby preventing apoptosis.
-
Mutations in the BCL2 gene: Mutations in the BH3-binding groove of the Bcl-2 protein can reduce the binding affinity of the inhibitor, rendering it less effective. A well-documented example is the Gly101Val mutation in Bcl-2, which has been observed in patients who have relapsed after venetoclax therapy.
-
Alterations in downstream apoptosis signaling: Mutations or downregulation of essential pro-apoptotic proteins like BAX and BAK can prevent the execution of apoptosis even when pro-apoptotic signals are present.
-
Metabolic reprogramming: Resistant cells may alter their metabolic pathways, for example, by increasing oxidative phosphorylation, to promote survival.[4]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the RAS/MAPK pathway can lead to increased stability and expression of Mcl-1, contributing to resistance.[6]
Q3: How can I overcome resistance to a Bcl-2 inhibitor in my experiments?
A3: Overcoming resistance typically involves combination therapy. Based on the mechanism of resistance, you can consider the following strategies:
-
Dual targeting of anti-apoptotic proteins: If resistance is due to the upregulation of Mcl-1 or Bcl-xL, combining the Bcl-2 inhibitor with a selective Mcl-1 inhibitor (e.g., S63845, VU661013) or a Bcl-xL inhibitor (e.g., A-1155463) can restore sensitivity.[2][7][8][9]
-
Inhibition of pro-survival signaling pathways: If a specific signaling pathway is activated in your resistant cells (e.g., RAS/MAPK), co-treatment with an inhibitor of that pathway may re-sensitize the cells to the Bcl-2 inhibitor.
-
Utilizing other therapeutic modalities: In a broader context, combination with other anti-cancer agents, such as chemotherapy or immunotherapy, may be effective.
Troubleshooting Guide
Issue 1: Decreased sensitivity (increase in IC50) to the Bcl-2 inhibitor in my cell line over time.
| Possible Cause | Suggested Action |
| Upregulation of Mcl-1 or Bcl-xL | 1. Perform Western blot analysis to compare the expression levels of Bcl-2, Mcl-1, and Bcl-xL in your resistant cell line versus the parental sensitive line. 2. If Mcl-1 or Bcl-xL levels are elevated, test the efficacy of combining your Bcl-2 inhibitor with a selective Mcl-1 or Bcl-xL inhibitor. |
| Mutation in the BCL2 gene | 1. Sequence the BCL2 gene in your resistant cell line to identify potential mutations in the BH3-binding groove. 2. If a mutation is present, consider using a different class of therapeutic agent that does not target the Bcl-2 binding pocket. |
| Altered expression of other Bcl-2 family proteins | 1. Broaden your Western blot analysis to include other key pro- and anti-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA). 2. Perform co-immunoprecipitation experiments to assess changes in protein-protein interactions within the Bcl-2 family. |
Issue 2: High background or no signal in my apoptosis assay (Annexin V/PI staining).
| Possible Cause | Suggested Action |
| Incorrect gating in flow cytometry | Ensure you have proper controls: unstained cells, single-stain Annexin V positive cells, and single-stain PI positive cells to set up compensation and gates correctly.[10] |
| Suboptimal inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Cell line is inherently resistant | Profile the baseline expression of Bcl-2 family proteins. High levels of Mcl-1 or Bcl-xL relative to Bcl-2 may indicate intrinsic resistance. |
Quantitative Data Summary
Table 1: Venetoclax IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Phenotype | Venetoclax IC50 |
| MINO | Mantle Cell Lymphoma | Sensitive (Parental) | ~5 nM |
| MINO-VR | Mantle Cell Lymphoma | Acquired Resistance | > 3 µM |
| MAVER-1 | Mantle Cell Lymphoma | Sensitive (Parental) | - |
| MAVER-1-VR | Mantle Cell Lymphoma | Acquired Resistance | > 3 µM |
| KMS12PE | Multiple Myeloma | Sensitive (Parental) | - |
| KMS12PE Clones | Multiple Myeloma | Acquired Resistance | 3 to 10-fold increase from parental |
| KMS27 | Multiple Myeloma | Sensitive (Parental) | - |
| KMS27 Clones | Multiple Myeloma | Acquired Resistance | 3 to 10-fold increase from parental |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Intrinsic Resistance | 4.4 - 9.5 µM |
Data compiled from multiple sources.[3][7][11] Exact IC50 values can vary based on experimental conditions.
Table 2: Changes in Anti-Apoptotic Protein Expression in Venetoclax-Resistant Cells
| Cell Line | Fold Increase in Mcl-1 Protein | Fold Increase in Bcl-xL Protein |
| VEN-RE OCI-AML2 | 5.2-fold | - |
| VEN-RE MOLM-13 | 6.8-fold | - |
| MINO-VR | - | 2.6-fold |
| MAVER-1-VR | - | 4.5-fold |
Data indicates the fold increase in protein expression in the resistant line compared to the parental sensitive line.[3][6]
Table 3: Binding Affinities (Ki, µM) of Selected BH3 Mimetics to Anti-Apoptotic Bcl-2 Family Proteins
| Inhibitor | Bcl-2 | Bcl-xL | Mcl-1 |
| Venetoclax (ABT-199) | <0.001 | >0.55 | - |
| Navitoclax (ABT-263) | >0.001 | >0.0005 | 0.55 |
| ABT-737 | 0.12 | 0.064 | >20 |
| TW-37 | 0.12 | 1.10 | 0.26 |
Lower Ki values indicate higher binding affinity.[12]
Visualizations
Caption: Mechanism of action of Bcl-2 inhibitors.
Caption: Key mechanisms of resistance to Bcl-2 inhibitors.
Caption: Experimental workflow for troubleshooting resistance.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[13][14]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
-
CellTiter-Glo® Reagent (Promega).
-
Cancer cell lines (sensitive and resistant).
-
Bcl-2 inhibitor stock solution.
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of the Bcl-2 inhibitor in culture medium.
-
Add the drug dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average luminescence of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value using software like GraphPad Prism.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the Bcl-2 inhibitor for the desired time to induce apoptosis. Include a vehicle-treated negative control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot for Bcl-2 Family Proteins
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-BAX, anti-BAK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions
Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific "bait" protein is used to pull down the entire protein complex from a cell lysate. The "prey" proteins that interact with the bait can then be identified by Western blotting.[16]
Materials:
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100-based buffer).
-
Antibody for the "bait" protein (e.g., anti-Bcl-2).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Centrifuge and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies against the expected interacting proteins (e.g., anti-BIM, anti-BAX).
-
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RAS/MAPK pathway confers MCL-1 mediated acquired resistance to BCL-2 inhibitor venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. OUH - Protocols [ous-research.no]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Technical Support Center: Bcl-2-IN-17 In Vivo Studies
This technical support center provides guidance for researchers and scientists utilizing the Bcl-2 inhibitor, Bcl-2-IN-17, in in vivo experimental models. The information provided herein is intended to serve as a foundational resource for optimizing dosage and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is an anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[3] By inhibiting Bcl-2, this compound is designed to release these pro-apoptotic factors, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death. This class of drugs, known as BH3 mimetics, effectively restores the natural process of programmed cell death in cancer cells that are dependent on Bcl-2 for their survival.
Q2: What are the common starting points for in vivo dosing of a novel Bcl-2 inhibitor like this compound?
A2: As specific in vivo data for this compound is not yet widely published, initial dose-finding studies are critical. A common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, once converted to an appropriate in vivo concentration. A dose-escalation study is then recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose. For context, other Bcl-2 inhibitors like Venetoclax have been studied in a wide range of doses in preclinical models, often between 25 to 100 mg/kg, administered orally once daily. However, the optimal dose for this compound will depend on its unique pharmacokinetic and pharmacodynamic properties.
Q3: What are the potential on-target toxicities associated with Bcl-2 inhibition?
A3: A primary on-target toxicity of some Bcl-2 family inhibitors is thrombocytopenia (a decrease in platelet count).[4] This is because platelets rely on the related protein Bcl-xL for their survival. While this compound is designed to be specific for Bcl-2, its selectivity profile against other Bcl-2 family members like Bcl-xL should be considered. Other potential toxicities can include neutropenia and gastrointestinal issues. Close monitoring of complete blood counts (CBCs) is essential during in vivo studies.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy can be assessed through several methods. In tumor xenograft models, regular measurement of tumor volume is a standard approach. For hematological malignancy models, monitoring of tumor burden in the blood or bone marrow via flow cytometry or bioluminescence imaging can be employed. Additionally, pharmacodynamic markers in tumor tissue or surrogate tissues can be analyzed, such as the induction of cleaved caspase-3, a marker of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable tumor regression | - Insufficient dosage- Poor bioavailability- Tumor resistance (e.g., high Mcl-1 expression)- Inappropriate animal model | - Perform a dose-escalation study.- Evaluate different vehicle formulations and routes of administration.- Analyze tumor cells for expression of other anti-apoptotic proteins.- Ensure the chosen cell line is sensitive to Bcl-2 inhibition in vitro. |
| Significant weight loss or signs of distress in animals | - On-target toxicity (e.g., thrombocytopenia, neutropenia)- Off-target toxicity- Vehicle-related toxicity | - Reduce the dosage or dosing frequency.- Monitor CBCs closely.- Include a vehicle-only control group to assess vehicle effects.- Consider supportive care as per institutional guidelines. |
| High variability in tumor growth within a treatment group | - Inconsistent drug administration- Heterogeneity of the tumor model- Variable drug metabolism among animals | - Ensure precise and consistent dosing technique.- Increase the number of animals per group.- Ensure a homogenous starting tumor volume before initiating treatment. |
| Precipitation of the compound in the vehicle | - Poor solubility of this compound- Incompatible vehicle components | - Test different pharmaceutically acceptable vehicles (e.g., solutions with cyclodextrin, suspensions with methylcellulose).- Perform solubility studies with various excipients.- Prepare fresh formulations for each administration. |
Quantitative Data Summary
As there is no publicly available in vivo data for this compound, the following table presents a hypothetical dose-escalation study to serve as an example for experimental design.
| Dose Group (mg/kg, p.o., q.d.) | N | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Key Observations |
| Vehicle Control | 10 | 0 | +2.5 | Normal tumor progression. |
| 10 | 10 | 15 | +1.8 | Minimal efficacy. No signs of toxicity. |
| 25 | 10 | 40 | +0.5 | Moderate efficacy. No significant toxicity. |
| 50 | 10 | 75 | -3.0 | Significant efficacy. Mild, reversible weight loss noted. |
| 100 | 10 | 85 | -8.0 | High efficacy. Significant weight loss and transient thrombocytopenia observed. MTD likely exceeded. |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study in a Xenograft Model
-
Cell Line and Animal Model:
-
Select a cancer cell line with demonstrated in vitro sensitivity to this compound and high Bcl-2 expression.
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor implantation.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 to 5 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Group Allocation and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 1% Tween-80 in water).
-
Administer this compound or vehicle control orally once daily at escalating doses (e.g., 10, 25, 50, 100 mg/kg).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight at the same frequency.
-
Perform regular clinical observations for signs of toxicity.
-
Collect blood samples at baseline and at the end of the study for complete blood counts.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3).
-
Analyze data for tumor growth inhibition, body weight changes, and hematological parameters to determine the MTD and a recommended dose for efficacy studies.
-
Visualizations
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for in vivo studies of this compound.
Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Bcl-2-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-17. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guide
This guide addresses specific problems that may arise when using this compound, leading to inconsistent or unexpected results.
Question: I am observing high variability in apoptosis induction between replicate experiments. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to compound handling, experimental setup, and cellular context. Here are the primary areas to investigate:
-
Compound Solubility and Stability: this compound is typically soluble in DMSO.[1] However, small molecule inhibitors can precipitate out of solution when diluted into aqueous cell culture media. This can lead to a lower effective concentration and high variability.
-
Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider a final DMSO concentration of <0.1% in your culture to avoid solvent-induced toxicity.
-
-
Cellular Factors: The apoptotic response to a Bcl-2 inhibitor is highly dependent on the cellular context.
-
Cell Line Dependency: Different cell lines have varying levels of dependence on Bcl-2 for survival. Some may rely more on other anti-apoptotic proteins like Bcl-xL or Mcl-1, making them less sensitive to a Bcl-2 specific inhibitor.[2]
-
Cell Density and Passage Number: Confluency at the time of treatment can significantly impact results. Overly confluent cells may exhibit altered signaling pathways, while high passage numbers can lead to genetic drift and changes in protein expression.
-
Recommendation: Maintain consistent cell seeding densities and use cells within a defined low-passage number range for all experiments.
-
-
Experimental Protocol:
-
Incubation Time: The kinetics of apoptosis induction can vary. An incubation time that is too short may not be sufficient to observe a significant effect, while a very long incubation might lead to secondary effects.
-
Recommendation: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and experimental endpoint.
-
Question: My cells are not responding to this compound, even at high concentrations. What should I check?
Answer: Lack of response to this compound could indicate an issue with the compound's activity, the experimental design, or inherent resistance in the cell model.
-
Confirm Bcl-2 Expression: The target protein, Bcl-2, must be expressed in your cell line for the inhibitor to have an effect. The level of Bcl-2 expression can correlate with sensitivity to its inhibition.[2]
-
Recommendation: Verify Bcl-2 protein expression in your cell line using Western blot or flow cytometry.
-
-
Assess Apoptotic Priming: Cells that are "primed" for apoptosis, with pro-apoptotic proteins already sequestered by Bcl-2, are more sensitive to Bcl-2 inhibitors.[2]
-
Recommendation: Consider using a positive control, such as a well-characterized Bcl-2 inhibitor like Venetoclax, to confirm that your cell line is sensitive to Bcl-2 inhibition.
-
-
Upregulation of Other Anti-Apoptotic Proteins: Resistance to Bcl-2 inhibitors can be mediated by the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[2]
-
Recommendation: If you suspect resistance, you can measure the expression levels of other Bcl-2 family members. Combination therapy with inhibitors of other anti-apoptotic proteins may be necessary to induce apoptosis in resistant cell lines.
-
Question: I am observing off-target effects or cellular toxicity that doesn't seem to be related to apoptosis. What is happening?
Answer: While this compound is described as a Bcl-2 inhibitor, off-target effects are a possibility with any small molecule.
-
Compound Purity and Integrity: Impurities in the compound or degradation of the stock solution can lead to unexpected biological activity.
-
Recommendation: Ensure you are using a high-purity batch of this compound. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Non-Specific Toxicity: At high concentrations, small molecules can cause non-specific cytotoxicity through mechanisms unrelated to their intended target.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range. It is advisable to use the lowest concentration that gives a consistent and reproducible on-target effect. Include a vehicle control (DMSO) at the same concentration used for the highest dose of this compound to account for any solvent effects.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting inconsistent results with this compound.
Caption: Troubleshooting flowchart for this compound experiments.
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is classified as a Bcl-2 inhibitor.[3][4] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, BAX, and BAK.[2] By binding to Bcl-2, this compound is expected to mimic the action of pro-apoptotic "BH3-only" proteins, thereby releasing the block on apoptosis and allowing the cell death process to proceed.
Bcl-2 Signaling Pathway
Caption: Simplified Bcl-2 apoptosis signaling pathway.
2. What are the physical and chemical properties of this compound?
The available data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 1321801-22-2 | [3] |
| Molecular Formula | C₂₉H₂₁N₃O₃ | [3] |
| Molecular Weight | 459.5 | [3] |
| Solubility | DMSO (e.g., 10 mM) | [1] |
3. How should I prepare and store this compound?
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Do not store working dilutions in aqueous solutions for extended periods.
4. What is a recommended starting concentration for cell-based assays?
As there is limited published data on this compound, the optimal concentration will need to be determined empirically for your specific cell line and assay. A good starting point for a new inhibitor is to perform a dose-response experiment over a wide range of concentrations, for example, from 10 nM to 10 µM.[5]
III. Experimental Protocols
General Protocol for Assessing Apoptosis Induction with this compound
This protocol provides a general framework. All steps, particularly concentrations and incubation times, should be optimized for your specific experimental system.
Experimental Workflow
References
- 1. Bcl-2基因 | this compound | CAS 1321801-22-2 | Bcl2抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.biomol.com [resources.biomol.com]
Bcl-2-IN-17 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bcl-2-IN-17, a Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound are specified on the Certificate of Analysis (CofA) provided by the manufacturer. It is crucial to refer to this document for precise instructions. While some suppliers may ship the product at room temperature, long-term storage recommendations are typically more stringent.[1][2] For general guidance on related compounds, Bcl-2 antibodies and recombinant proteins are often stored at -20°C or 2-8°C, sometimes in specific buffers containing glycerol to prevent freezing.[3][4][5][6] However, these are different types of molecules, and the CofA for this compound remains the authoritative source.
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a stock solution depends on the solvent compatibility of this compound. This information is also detailed in the product's Certificate of Analysis or datasheet. It is essential to use a solvent that fully dissolves the compound to ensure accurate concentration and activity in your experiments.
Q3: Is this compound light-sensitive?
Q4: What is the known degradation pathway for the Bcl-2 protein?
A4: The Bcl-2 protein is endogenously regulated through the ubiquitin-proteasome system (UPS). The X-linked inhibitor of apoptosis (XIAP) protein functions as an E3-ligase, which ubiquitinates Bcl-2, targeting it for degradation.[7][8] This process is promoted by the ARTS (Sept4_i2) protein, which facilitates the formation of a complex between XIAP and Bcl-2.[7][8] A key site for this ubiquitination is the lysine 17 residue on the Bcl-2 protein.[7][9]
Troubleshooting Guide
Unexpected or inconsistent results in experiments using this compound may not always be due to the degradation of the inhibitor itself. The following guide addresses common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of Bcl-2 activity | Improper storage of this compound: Exposure to incorrect temperatures, light, or moisture could lead to degradation. | Always refer to and follow the storage conditions specified on the Certificate of Analysis. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. |
| Incorrect stock solution concentration: Errors in weighing the compound or calculating the solvent volume will lead to an inaccurate final concentration. | Carefully re-calculate and prepare a fresh stock solution. Use a calibrated balance for accurate weighing. | |
| Precipitation of the inhibitor in media: The inhibitor may not be fully soluble in the final experimental medium, leading to a lower effective concentration. | Visually inspect the medium for any precipitation after adding the inhibitor. If precipitation occurs, consider using a different solvent for the stock solution or adding a solubilizing agent, ensuring it does not affect the experimental outcome. | |
| Cell line-specific resistance: The targeted cells may have resistance mechanisms, such as overexpression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL), that compensate for Bcl-2 inhibition.[10] | Profile the expression levels of other Bcl-2 family members in your cell line. Consider combination therapies with inhibitors of other anti-apoptotic proteins. | |
| Variability between experimental replicates | Inconsistent inhibitor concentration: Pipetting errors or incomplete mixing can lead to variations in the final concentration of this compound across different wells or plates. | Ensure thorough mixing of the inhibitor in the medium before dispensing. Use calibrated pipettes and proper pipetting techniques. |
| Cellular health and density: Variations in cell seeding density or overall health can affect their response to the inhibitor. | Standardize cell seeding protocols and ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Apparent degradation of the inhibitor over time in the experiment | Natural degradation of the Bcl-2 protein: The observed loss of effect could be due to the natural turnover of the Bcl-2 protein in the cells, rather than the degradation of the inhibitor.[7] | Perform a time-course experiment to assess the stability of the Bcl-2 protein in your experimental system. Consider more frequent dosing of the inhibitor if its effect diminishes over longer incubation periods. |
| Metabolism of the inhibitor by cells: Cells can metabolize small molecule inhibitors, reducing their effective concentration over time. | If metabolism is suspected, a dose-response experiment with varying incubation times can provide insights. In some cases, using a higher initial concentration might be necessary for longer experiments. |
Experimental Protocols & Visualizations
Bcl-2 Signaling and Degradation Pathway
The Bcl-2 protein is a key regulator of the intrinsic apoptosis pathway. It is localized on the outer mitochondrial membrane and prevents the release of pro-apoptotic factors like cytochrome c.[11] Its degradation is a regulated process crucial for apoptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Anti-bcl-2 PE [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. usbio.net [usbio.net]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Bcl-2 by XIAP and ARTS Promotes Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Bcl-2 stability to sensitize cells harboring oncogenic ras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL-2 [stage.abbviescience.com]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
Minimizing Bcl-2-IN-17 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Bcl-2-IN-17 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis (programmed cell death).[1][2] Its therapeutic potential is being investigated in various cancers where Bcl-2 is overexpressed.[3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.
Q2: What are the initial signs of this compound precipitation?
A2: The initial signs of precipitation can be subtle. Researchers should look for:
-
A faint cloudiness or haziness in the solution.
-
The appearance of fine particles, which may be visible when the solution is swirled against a light source.
-
In more severe cases, a visible pellet will form at the bottom of the tube after centrifugation or upon standing.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be a temporary solution to redissolve small amounts of precipitate. However, it may not be a stable solution, and the compound may precipitate again over time, especially if the solution is supersaturated. It is generally better to address the root cause of the precipitation by optimizing the solvent and concentration.
Q4: How should I store my stock solution of this compound?
A4: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to precipitation.
Troubleshooting Guide
Issue 1: Precipitation observed when preparing a fresh stock solution in an organic solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | While DMSO is a common solvent, the purity and grade can affect solubility. | Use anhydrous, high-purity DMSO. |
| Low Temperature | Attempting to dissolve the compound at a low temperature can hinder solubility. | Gently warm the solution to 37°C and vortex to aid dissolution. |
| High Concentration | The desired concentration may exceed the solubility limit even in the organic solvent. | Prepare the stock solution at a slightly lower concentration and verify solubility before proceeding. |
Issue 2: Precipitation occurs immediately upon dilution of the organic stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing Technique | Adding the aqueous buffer directly to the small volume of stock solution can cause rapid precipitation. | Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. |
| Buffer Composition | The pH and salt concentration of the aqueous buffer can significantly impact the solubility of the compound. | Test a range of pH values (e.g., 6.5, 7.4, 8.0) and ionic strengths to identify the optimal buffer conditions. |
| Final Concentration Too High | The final concentration in the aqueous solution exceeds the solubility limit. | Reduce the final working concentration of this compound. |
| Final DMSO Concentration Too Low | The final concentration of the organic co-solvent is insufficient to maintain solubility. | Increase the final percentage of DMSO in the working solution (typically up to 1-2% for cell-based assays, but this should be tested for effects on the experimental system). |
Issue 3: The solution is initially clear but shows precipitation after a short period or upon temperature change.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated Solution | The initial dissolution may have created a thermodynamically unstable supersaturated solution. | Prepare a fresh solution at a lower concentration. Consider using a solubilizing agent. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. | Maintain a constant temperature for your working solutions, especially during experiments. |
| Interaction with other components | Components in the experimental media (e.g., proteins in serum) can interact with the compound and cause it to precipitate. | Prepare the final dilution in the complete experimental medium and observe for any immediate precipitation. If precipitation occurs, consider alternative formulation strategies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium), sterile conical tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the 10 mM stock solution dropwise to achieve the final 10 µM concentration.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. Use this freshly prepared working solution immediately.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, solubility data for this compound to guide experimental design.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mM) at 25°C |
| DMSO | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Acetonitrile | ~2 |
Table 2: Impact of pH on the Apparent Solubility of this compound in PBS (with 1% DMSO)
| pH | Apparent Solubility (µM) |
| 6.5 | 8 |
| 7.4 | 12 |
| 8.0 | 15 |
Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound
| Co-solvent (in PBS, pH 7.4) | Concentration (%) | Apparent Solubility (µM) |
| DMSO | 1 | 12 |
| DMSO | 2 | 25 |
| Ethanol | 1 | 5 |
| PEG400 | 5 | 30 |
Visualizations
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions to minimize precipitation.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bcl-2 Overexpression and Hypoxia Synergistically Enhance Angiogenic Properties of Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bcl-2-IN-17's Selectivity for Bcl-2 versus Bcl-xL and Mcl-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity profile of the B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-17. Due to the limited publicly available data for this specific inhibitor, this document outlines the established methodologies and data presentation standards used to characterize the selectivity of Bcl-2 family inhibitors. This guide will use illustrative examples from well-characterized inhibitors to demonstrate how this compound's performance would be assessed against the closely related anti-apoptotic proteins, Bcl-xL and Myeloid cell leukemia 1 (Mcl-1).
Introduction to Bcl-2 Family Proteins and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1).[1] Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to cell death.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 family members is a key mechanism of survival and resistance to therapy, making them attractive targets for drug development.
The Bcl-2 Signaling Pathway in Apoptosis
The intrinsic apoptosis pathway is initiated by various cellular stresses, which lead to the activation of "BH3-only" proteins. These proteins act as sensors of cellular damage and can either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members. This releases Bax and Bak, allowing them to oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the final stages of apoptosis.
Caption: The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway.
Quantitative Assessment of this compound Selectivity
The selectivity of a Bcl-2 inhibitor is paramount for its therapeutic efficacy and safety profile. Off-target inhibition of other Bcl-2 family members can lead to undesirable side effects. For instance, inhibition of Bcl-xL is associated with thrombocytopenia.[3] The selectivity of this compound would be quantified by determining its inhibitory potency against Bcl-2, Bcl-xL, and Mcl-1. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Table 1: Illustrative Selectivity Profile of a Hypothetical Bcl-2 Inhibitor
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. Bcl-xL (Fold) | Selectivity vs. Mcl-1 (Fold) |
| This compound | Bcl-2 | [Insert Data] | [IC50(Bcl-xL) / IC50(Bcl-2)] | [IC50(Mcl-1) / IC50(Bcl-2)] |
| Bcl-xL | [Insert Data] | - | - | |
| Mcl-1 | [Insert Data] | - | - | |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 (Ki) | >4800 | No activity |
| Bcl-xL | >48 (Ki) | - | - | |
| Mcl-1 | >440 (Ki) | - | - | |
| Navitoclax (ABT-263) | Bcl-2 | ≤1 (Ki) | ~1 | Weak |
| Bcl-xL | ≤0.5 (Ki) | - | - | |
| Mcl-1 | Weakly binds | - | - |
Data for Venetoclax and Navitoclax are illustrative and sourced from publicly available information.
Experimental Protocols for Determining Selectivity
The following are standard, robust methodologies used to determine the selectivity of Bcl-2 family inhibitors.
Fluorescence Polarization (FP) Assay
This is a common in vitro binding assay used to measure the affinity of an inhibitor for a target protein.[4][5][6]
Principle: A small fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim, Bad) is used as a probe. When this probe binds to a larger protein (e.g., Bcl-2, Bcl-xL, or Mcl-1), its rotation slows, resulting in a high fluorescence polarization signal. An inhibitor that competes with the probe for binding to the target protein will displace the probe, causing it to tumble more freely and resulting in a decrease in the polarization signal.
Protocol Outline:
-
Reagents: Purified recombinant Bcl-2, Bcl-xL, and Mcl-1 proteins; fluorescently labeled BH3 peptide probe; assay buffer; test inhibitor (this compound).
-
Procedure:
-
A fixed concentration of the target protein and the fluorescent probe are incubated together in a microplate to establish a baseline high polarization signal.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Fluorescence Polarization Assay Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the binding kinetics (association and dissociation rates) and affinity of an interaction.[7][8][9][10]
Principle: One binding partner (the ligand, e.g., Bcl-2 protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Reagents: Purified recombinant Bcl-2, Bcl-xL, and Mcl-1 proteins; SPR sensor chip; running buffer; test inhibitor (this compound).
-
Procedure:
-
The target protein is immobilized on the sensor chip.
-
A continuous flow of running buffer establishes a stable baseline.
-
Different concentrations of the test inhibitor are injected over the sensor surface, and the association is monitored.
-
The inhibitor solution is replaced with running buffer, and the dissociation is monitored.
-
The sensor surface is regenerated to remove the bound inhibitor.
-
-
Data Analysis: The binding data (sensorgrams) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell-Based Apoptosis Assays
These assays assess the functional consequence of Bcl-2 inhibition in a cellular context.
Principle: Cancer cell lines that are known to be dependent on Bcl-2, Bcl-xL, or Mcl-1 for survival are treated with the inhibitor. The induction of apoptosis is then measured.
Protocol Outline:
-
Cell Lines: Select cell lines with well-characterized dependencies (e.g., RS4;11 for Bcl-2, MOLT-4 for Bcl-xL, and H929 for Mcl-1).
-
Procedure:
-
Cells are seeded in microplates and treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (measures ATP levels) or Annexin V/Propidium Iodide staining followed by flow cytometry (measures apoptosis).
-
-
Data Analysis: Cell viability is plotted against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for each cell line. A potent EC50 in a Bcl-2-dependent cell line and a significantly weaker EC50 in Bcl-xL or Mcl-1-dependent lines would indicate high selectivity.
Conclusion
A thorough evaluation of this compound's selectivity profile requires rigorous quantitative assessment using a combination of biochemical and cell-based assays. By employing the standardized protocols outlined in this guide, researchers can generate a comprehensive data package to compare the performance of this compound against other Bcl-2 family inhibitors. This information is critical for understanding its therapeutic potential and guiding further drug development efforts.
References
- 1. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bcl-2 Inhibitors: Venetoclax vs. Bcl-2-IN-17
In the landscape of targeted cancer therapy, inhibitors of the B-cell lymphoma 2 (Bcl-2) protein have emerged as a critical class of drugs for treating various hematological malignancies. By targeting the primary mechanism of apoptosis evasion in cancer cells, these inhibitors restore the natural process of programmed cell death. This guide provides a detailed comparison of the well-established Bcl-2 inhibitor, Venetoclax, with the lesser-known compound, Bcl-2-IN-17.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and the mechanistic pathways of these two compounds.
Overview and Mechanism of Action
Venetoclax (ABT-199) , sold under the brand names Venclexta and Venclyxto, is a highly selective, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[1][2] Overexpression of Bcl-2 is a hallmark of several cancers, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where it sequesters pro-apoptotic proteins, preventing cancer cells from undergoing apoptosis.[3][4] Venetoclax mimics the action of BH3-only proteins, natural antagonists of Bcl-2. It binds with high affinity to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM.[1][5] This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, release cytochrome c, and activate caspases, ultimately leading to apoptosis.[1][5]
This compound is described as a Bcl-2 inhibitor.[1][3] However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of experimental data on its efficacy, selectivity, and mechanism of action. Information is primarily limited to its chemical structure and availability from commercial suppliers. The compound is associated with patent CN110746355, which describes phenylpyrazole compounds and their potential applications.[1][3] Without published research, a direct comparison of its performance against Venetoclax is not feasible.
Signaling Pathway of Bcl-2 Inhibition
The following diagram illustrates the general mechanism of action for a Bcl-2 inhibitor like Venetoclax.
Caption: General signaling pathway of Bcl-2 inhibition.
Quantitative Data Comparison
Due to the absence of published experimental data for this compound, a quantitative comparison with Venetoclax is not possible. The following table summarizes key efficacy metrics for Venetoclax, derived from various preclinical and clinical studies.
| Parameter | Venetoclax | This compound |
| Target | Selective for Bcl-2 | Bcl-2 |
| Binding Affinity (Ki) | <0.01 nM for Bcl-2 | No data available |
| IC50 (Cell-based assays) | Low nM range in sensitive cell lines | No data available |
| Clinical Efficacy | Proven efficacy in CLL and AML | No data available |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. As no experimental data for this compound is available, this section focuses on standard methodologies used to evaluate the efficacy of Bcl-2 inhibitors like Venetoclax.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., CLL or AML cell lines) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the Bcl-2 inhibitor (e.g., Venetoclax) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.
-
Incubation: Plates are incubated according to the manufacturer's instructions to allow for the conversion of the substrate into a detectable product (colorimetric or luminescent).
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the Bcl-2 inhibitor at various concentrations for a defined time.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or DAPI (which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is determined.
Binding Affinity Assay (e.g., Fluorescence Polarization)
Objective: To determine the binding affinity (Ki) of the inhibitor to the Bcl-2 protein.
Methodology:
-
Reagents: A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM) and purified recombinant Bcl-2 protein are used.
-
Competition Assay: A fixed concentration of the fluorescent peptide and Bcl-2 protein are incubated with increasing concentrations of the inhibitor.
-
Measurement: The fluorescence polarization is measured. The binding of the inhibitor to Bcl-2 displaces the fluorescent peptide, leading to a decrease in polarization.
-
Data Analysis: The data is used to calculate the IC50, from which the Ki can be determined.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel Bcl-2 inhibitor.
Caption: Standard workflow for Bcl-2 inhibitor evaluation.
Conclusion
Venetoclax is a well-characterized, potent, and selective Bcl-2 inhibitor with established clinical efficacy in the treatment of specific hematological malignancies. Its mechanism of action is well-understood, and a wealth of preclinical and clinical data supports its use.
In stark contrast, this compound remains an enigmatic compound. Despite being commercially available for research purposes, there is a notable absence of peer-reviewed studies detailing its biological activity. Without such data, its efficacy, selectivity, and potential as a therapeutic agent cannot be assessed or compared to established drugs like Venetoclax. Researchers considering the use of this compound should be aware of this lack of public data and the need for comprehensive in-house validation. Further research and publication of experimental results are imperative to understand the potential of this compound as a Bcl-2 inhibitor.
References
A Comparative Analysis of Bcl-2 Family Inhibitors in Lymphoma Cell Lines: ABT-737 vs. Bcl-2-IN-17
A comparative analysis between the well-characterized Bcl-2 inhibitor ABT-737 and the novel inhibitor Bcl-2-IN-17 in the context of lymphoma cell lines is currently hampered by a lack of publicly available experimental data for this compound. While ABT-737 has been extensively studied, providing a wealth of information on its mechanism of action and efficacy, this compound remains a compound primarily listed in commercial catalogs with limited scientific literature detailing its performance in cancer cell lines.
This guide will proceed by first detailing the known characteristics of this compound based on available information. Subsequently, a comprehensive overview of ABT-737 will be provided, including its mechanism of action, efficacy in various lymphoma cell lines, and established experimental protocols. To fulfill the comparative aspect of this guide, ABT-737 will then be compared with Venetoclax (ABT-199), a clinically approved and well-documented Bcl-2 inhibitor, to offer researchers a relevant and data-supported analytical framework.
This compound: An Overview
This compound is commercially available as a Bcl-2 inhibitor.[1][2][3] It is described as a phenylpyrazole compound in patent literature.[1][4] However, at present, there is no peer-reviewed scientific literature available that details its specific mechanism of action, binding affinities to different Bcl-2 family members, or its cytotoxic effects in lymphoma cell lines. Without such data, a direct quantitative and experimental comparison with ABT-737 is not feasible.
ABT-737: A Potent BH3 Mimetic
ABT-737 is a well-characterized small molecule inhibitor that acts as a BH3 mimetic. It targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w with high affinity (Ki < 1 nM).[5] By binding to the BH3-binding groove of these proteins, ABT-737 displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[5][6]
Performance in Lymphoma Cell Lines
ABT-737 has demonstrated significant single-agent efficacy in a variety of lymphoma cell lines, particularly those dependent on Bcl-2 for survival. However, its efficacy is limited in cells that have high levels of Mcl-1 or A1, as ABT-737 does not inhibit these anti-apoptotic proteins.[5] Resistance to ABT-737 is often associated with the upregulation of Mcl-1.
Comparative Analysis: ABT-737 vs. Venetoclax (ABT-199)
To provide a data-driven comparison for researchers, we will compare ABT-737 with Venetoclax (ABT-199), a second-generation, orally bioavailable Bcl-2 inhibitor. Venetoclax is highly selective for Bcl-2 and has less affinity for Bcl-xL and Bcl-w, a feature that mitigates the dose-limiting thrombocytopenia observed with ABT-737 (which is caused by Bcl-xL inhibition).[7]
Quantitative Data Summary
| Inhibitor | Target Profile | IC50/EC50 Range in Sensitive Lymphoma Cell Lines | Key Resistance Mechanism |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Low nanomolar to low micromolar | Upregulation of Mcl-1 or Bfl-1/A1 |
| Venetoclax (ABT-199) | Highly selective for Bcl-2 | Sub-nanomolar to low nanomolar | Upregulation of Mcl-1 or Bcl-xL; BCL2 gene mutations |
Note: Specific IC50/EC50 values are highly cell-line dependent and can be found in the cited literature.
Signaling Pathway of Bcl-2 Family Proteins and Inhibition
The following diagram illustrates the central role of the Bcl-2 protein family in regulating apoptosis and the mechanism of action of BH3 mimetic inhibitors like ABT-737 and Venetoclax.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bcl-2 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Novel Bcl-2 Inhibitors: A Guide for Researchers
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation, and its inhibition has emerged as a powerful therapeutic strategy in oncology, particularly for hematologic malignancies. Venetoclax, the first-in-class selective Bcl-2 inhibitor, has revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). However, the quest for agents with improved potency, better selectivity, favorable safety profiles, and efficacy against resistance mechanisms has spurred the development of a new generation of Bcl-2 inhibitors.
This guide provides a head-to-head comparison of emerging novel Bcl-2 inhibitors—lisaftoclax (APG-2575) and sonrotoclax (BGB-11417)—against the benchmark venetoclax. We also discuss pelcitoclax (APG-1252), a dual Bcl-2/Bcl-xL inhibitor, to highlight a differing strategic approach. This comparison is supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Restoring Apoptosis
Anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells. They sequester pro-apoptotic "effector" proteins like BAX and BAK, preventing them from forming pores in the mitochondrial outer membrane. This action blocks the release of cytochrome c and subsequent caspase activation, thereby inhibiting apoptosis.[1]
Novel Bcl-2 inhibitors are BH3 mimetics; they mimic the BH3 domain of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA). By binding with high affinity to the hydrophobic groove of Bcl-2, these inhibitors displace the effector proteins, freeing BAX and BAK to oligomerize, induce mitochondrial outer membrane permeabilization (MOMP), and ultimately trigger programmed cell death.[1][2]
Figure 1. Mechanism of action of novel Bcl-2 inhibitors.
Preclinical Performance: A Quantitative Comparison
The preclinical activity of novel Bcl-2 inhibitors is primarily assessed by their binding affinity to Bcl-2 family proteins and their cytotoxic effects on cancer cell lines. Higher affinity and selectivity for Bcl-2 over Bcl-xL are desirable, as Bcl-xL inhibition is associated with on-target thrombocytopenia.
Binding Affinity and Selectivity
Sonrotoclax demonstrates a significantly higher binding affinity for Bcl-2 compared to venetoclax and exhibits superior selectivity over Bcl-xL.[2] Lisaftoclax also shows a very high affinity for Bcl-2, comparable to or exceeding that of venetoclax.[3] Pelcitoclax is intentionally designed as a dual inhibitor, targeting both Bcl-2 and Bcl-xL.[4]
| Inhibitor | Target | Binding Affinity (Ki, Kd, or IC50) | Selectivity (vs. Bcl-xL) |
| Venetoclax | Bcl-2 | Kd: ~1.1 nM[2] | ~325-fold[2] |
| Bcl-xL | Kd: ~357.5 nM (Calculated) | ||
| Lisaftoclax (APG-2575) | Bcl-2 | Ki < 0.1 nM[3] | High (weaker affinity for Bcl-xL)[3] |
| Bcl-xL | Weaker than Bcl-2 | ||
| Sonrotoclax (BGB-11417) | Bcl-2 | Kd: 0.046 nM[2] | >2000-fold[2] |
| Bcl-xL | Kd: >92 nM | ||
| Pelcitoclax (APG-1252) | Bcl-2 / Bcl-xL | Ki < 1 nM (for both)[4] | Dual Inhibitor |
Table 1: Comparative binding affinity of novel Bcl-2 inhibitors.
In Vitro Cytotoxicity
In head-to-head studies, both lisaftoclax and sonrotoclax demonstrate more potent cytotoxic activity than venetoclax across a range of hematologic cancer cell lines, including models of acute lymphoblastic leukemia (ALL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[2][5]
| Cell Line | Cancer Type | Venetoclax IC50 (nM) | Lisaftoclax IC50 (nM) | Sonrotoclax IC50 (nM) |
| RS4;11 | ALL | 12.3[5] | 5.5[5] | 1.5[2] |
| HL-60 | AML | 5,080[5] | 3,110[5] | N/A |
| MV4-11 | AML | N/A | 1.3[5] | 0.9[2] |
| Toledo | DLBCL | 79.1[5] | 31.8[5] | 11.5[2] |
| MAVER-1 | MCL | N/A | N/A | 3.5[2] |
| OCI-Ly8 | DLBCL | >10,000[5] | >10,000[5] | N/A |
| Z-138 | MCL | 4.8[5] | 2.5[5] | N/A |
Table 2: Comparative in vitro cytotoxicity (IC50) in various hematologic cancer cell lines.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using mouse xenograft models confirm the potent anti-tumor activity of the novel inhibitors. Both sonrotoclax and lisaftoclax show superior tumor growth inhibition compared to venetoclax at equivalent or lower doses.
| Inhibitor | Model (Cancer Type) | Dose | Result |
| Lisaftoclax | RS4;11 (ALL) | 25 mg/kg, daily | Superior tumor growth inhibition vs. Venetoclax (25 mg/kg)[6] |
| Toledo (DLBCL) | 100 mg/kg, daily | Superior tumor growth inhibition vs. Venetoclax (100 mg/kg)[6] | |
| Sonrotoclax | RS4;11 (ALL) | 15 mg/kg, daily | Significantly delayed tumor relapse vs. Venetoclax (15 mg/kg)[2] |
| MAVER-1 (MCL) | 15 mg/kg, daily | Superior tumor growth inhibition vs. Venetoclax (15 mg/kg)[2] | |
| Pelcitoclax | SCLC Xenograft | N/A | Long-term administration caused tumor regression[4] |
Table 3: Summary of in vivo efficacy in xenograft models.
Clinical Trial Performance
Early-phase clinical trials for lisaftoclax and sonrotoclax have demonstrated promising efficacy and manageable safety profiles in patients with relapsed/refractory (R/R) hematologic malignancies. A key advantage noted for lisaftoclax is the feasibility of a shorter dose ramp-up schedule compared to venetoclax.[7]
| Inhibitor | Trial Phase | Indication | ORR (%) | CR/CRi (%) | Key Grade ≥3 AEs (%) |
| Lisaftoclax | Phase II (Monotherapy) | R/R CLL/SLL (post-BTKi) | 62.5%[8] | N/A | Dominated by hematologic events[8] |
| Phase I/II (+ AZA) | R/R AML | 40.4%[8] | 29.8%[8] | Neutropenia (41.7%), Febrile Neutropenia (35.0%)[8] | |
| Sonrotoclax | Phase I (+ Zanu) | R/R CLL/SLL | 95.7%[9] | 50.0%[9] | Neutropenia (27.7%)[9] |
| Phase I/II (+ Zanu) | TN CLL/SLL | 100%[10] | 41-42%[10] | Neutropenia (26%)[10] |
Table 4: Summary of key clinical trial outcomes. (ORR: Overall Response Rate; CR: Complete Response; CRi: CR with incomplete hematologic recovery; AEs: Adverse Events; BTKi: Bruton's tyrosine kinase inhibitor; AZA: Azacitidine; Zanu: Zanubrutinib; TN: Treatment-Naïve).
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents. Below are protocols for key in vitro assays used to characterize Bcl-2 inhibitors.
TR-FRET Bcl-2 Binding Assay
This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a pro-apoptotic partner peptide (e.g., from BAK or BIM).
Principle: A Terbium (Tb)-labeled antibody binds to His-tagged Bcl-2 protein (Donor), and a dye-labeled streptavidin binds to a biotinylated BH3 peptide (Acceptor). When Bcl-2 and the peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting the stock buffer.
-
Dilute the Tb-labeled anti-His donor antibody and the dye-labeled streptavidin acceptor in 1x Assay Buffer.
-
Dilute the biotinylated BH3 peptide ligand in 1x Assay Buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., lisaftoclax) and control inhibitor (e.g., venetoclax) in 1x Assay Buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup (384-well):
-
Add 4 µL of Diluent Solution (buffer with DMSO) to "Positive Control" and "Negative Control" wells.
-
Add 4 µL of diluted test inhibitor to "Test Compound" wells.
-
Add 10 µL of 1x Assay Buffer to "Negative Control" wells.
-
Add 10 µL of diluted BH3 peptide ligand to "Positive Control" and "Test Compound" wells.
-
Add 3 µL of diluted Tb-donor/Dye-acceptor mix to all wells.
-
-
Reaction Initiation:
-
Dilute His-tagged Bcl-2 protein to the final desired concentration in 1x Assay Buffer.
-
Add 3 µL of diluted Bcl-2 protein to all wells except the "Negative Control".
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-3 hours, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (CellTiter-Glo®) Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells.
Figure 2. Experimental workflow for the CellTiter-Glo® viability assay.
Protocol:
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of the test inhibitors to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate EC50 values.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cells in culture with the Bcl-2 inhibitor at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect, then combine with the supernatant to include any floating apoptotic cells.
-
-
Washing: Wash cells twice with cold 1x PBS and centrifuge at ~500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish early apoptotic from late apoptotic/necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Search | Haematologica [haematologica.org]
- 10. beonemedinfo.com [beonemedinfo.com]
Validating On-Target Activity of Bcl-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation and a validated therapeutic target in various malignancies. The development of small molecule inhibitors targeting Bcl-2, such as the FDA-approved drug Venetoclax, has marked a significant advancement in cancer therapy. For researchers working with novel Bcl-2 inhibitors, such as Bcl-2-IN-17, rigorous validation of on-target activity is a critical step to ensure that the observed cellular effects are a direct consequence of Bcl-2 engagement.
This guide provides a comparative framework for validating the on-target activity of a putative Bcl-2 inhibitor, using the well-characterized inhibitor Venetoclax as a benchmark. We will outline key experiments, present expected data in a comparative format, and provide detailed protocols.
The Bcl-2 Signaling Pathway and Mechanism of Inhibition
The Bcl-2 family of proteins comprises pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[1][2] In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and prevent the activation of effector proteins Bax and Bak, thereby inhibiting apoptosis.[3] In many cancers, overexpression of Bcl-2 allows malignant cells to evade apoptosis.[4]
Bcl-2 inhibitors, often referred to as "BH3 mimetics," are designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[2]
Figure 1. Simplified Bcl-2 signaling pathway and the mechanism of Bcl-2 inhibitors.
Experimental Workflow for On-Target Validation
A multi-faceted approach is necessary to confidently validate the on-target activity of a novel Bcl-2 inhibitor. The workflow should progress from biochemical assays confirming direct binding to cellular assays demonstrating target engagement and the expected downstream apoptotic effects.
Figure 2. General experimental workflow for validating a novel Bcl-2 inhibitor.
Key Experiments and Comparative Data
The following tables summarize key experiments for validating this compound on-target activity, with comparative data for the well-established inhibitor Venetoclax.
Biochemical Binding Affinity
Direct binding to purified Bcl-2 protein is the first crucial validation step. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.
Table 1: Comparison of Biochemical Binding Affinity
| Parameter | This compound (Hypothetical Data) | Venetoclax (Reference Data) |
| Target Protein | Recombinant Human Bcl-2 | Recombinant Human Bcl-2 |
| Assay Method | Surface Plasmon Resonance (SPR) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | < 10 nM | < 0.01 nM |
| Selectivity vs. Bcl-xL (Kd) | > 1 µM | > 1 µM |
| Selectivity vs. Mcl-1 (Kd) | > 1 µM | > 1 µM |
Data for Venetoclax is based on published literature.
Cellular Target Engagement
Demonstrating that the inhibitor engages with Bcl-2 within the cellular environment is a critical step. Co-immunoprecipitation (Co-IP) and Cellular Thermal Shift Assay (CETSA) are powerful methods for this.
Table 2: Comparison of Cellular Target Engagement
| Experiment | Expected Outcome for this compound | Reference Outcome for Venetoclax |
| Co-Immunoprecipitation (Co-IP) | Dose-dependent disruption of the Bcl-2/Bim interaction in Bcl-2-dependent cells. | Complete disruption of the Bcl-2/Bim interaction at effective concentrations. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of Bcl-2 in the presence of the inhibitor, indicating direct binding. | A significant thermal shift of Bcl-2 upon inhibitor binding. |
Cellular Potency and Apoptosis Induction
The ultimate goal of a Bcl-2 inhibitor is to induce apoptosis in cancer cells that are dependent on Bcl-2 for survival.
Table 3: Comparison of Cellular Activity
| Assay | Cell Line | This compound (Hypothetical IC50/EC50) | Venetoclax (Reference IC50/EC50) |
| Cell Viability (e.g., CellTiter-Glo) | RS4;11 (Bcl-2 dependent) | < 100 nM | ~1-10 nM |
| K562 (Bcl-2 independent) | > 10 µM | > 10 µM | |
| Caspase-3/7 Activation | RS4;11 | < 200 nM | ~20-50 nM |
| Annexin V Staining (% Apoptotic Cells) | RS4;11 | > 70% at 1 µM | > 90% at 100 nM |
Data for Venetoclax is based on published literature.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Bcl-2/Bim Interaction
Objective: To determine if this compound disrupts the interaction between Bcl-2 and the pro-apoptotic protein Bim in intact cells.
Protocol:
-
Cell Culture and Treatment: Culture a Bcl-2-dependent cell line (e.g., RS4;11) to a density of 1-2 x 107 cells per condition. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) and a positive control (Venetoclax, 100 nM) for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Immunoprecipitation: Clarify lysates by centrifugation. Pre-clear the supernatant with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against Bcl-2 and Bim. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: A reduction in the amount of Bim co-immunoprecipitated with Bcl-2 in the presence of this compound indicates a disruption of their interaction.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the cytotoxic effect of this compound on Bcl-2-dependent and -independent cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Use a Bcl-2-dependent line (e.g., RS4;11) and a Bcl-2-independent line (e.g., K562) for comparison.
-
Compound Treatment: Prepare serial dilutions of this compound and Venetoclax. Add the compounds to the cells and incubate for 48-72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture volume).
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results as percent viability versus log[inhibitor concentration]. Calculate the IC50 value using a non-linear regression curve fit.
Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay. A shorter incubation time (e.g., 24 hours) may be sufficient to detect caspase activation.
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well.
-
Signal Measurement: Mix by orbital shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence.
-
Analysis: Normalize the data and calculate the EC50 for caspase activation.
This guide provides a foundational framework for the validation of novel Bcl-2 inhibitors. Successful on-target validation requires a combination of biochemical and cellular assays to build a compelling case for the inhibitor's mechanism of action. The use of well-characterized compounds like Venetoclax as controls is essential for interpreting the results and benchmarking the performance of new chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF-dependent Induction of BCL-xL and p21CIP1/WAF1 Ιs Highly Variable in HNSCC Cells – Implications for EGFR-targeted therapies | Anticancer Research [ar.iiarjournals.org]
- 4. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. While specific quantitative binding data for the inhibitor Bcl-2-IN-17 is not extensively available in public literature, this document will serve as a broader guide to understanding the selectivity of various well-characterized Bcl-2 family inhibitors. Understanding these cross-reactivity profiles is crucial for the development of targeted cancer therapies and for minimizing off-target effects.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for anti-cancer drug development. This family includes both pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) members.[1][2] Small molecule inhibitors, often referred to as "BH3 mimetics," have been developed to target the anti-apoptotic members, thereby promoting cancer cell death. The efficacy and safety of these inhibitors are largely determined by their selectivity, or cross-reactivity, across the different anti-apoptotic Bcl-2 family members.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the binding affinities (Ki or IC50 values in nM) of several well-characterized Bcl-2 family inhibitors against a panel of anti-apoptotic proteins. This data is essential for comparing their selectivity profiles. Lower values indicate higher binding affinity.
| Inhibitor | Bcl-2 (nM) | Bcl-xL (nM) | Mcl-1 (nM) | Bcl-w (nM) | Bfl-1 (A1) (nM) | Selectivity Profile |
| Venetoclax (ABT-199) | <0.01 | 4800 | >4400 | >4400 | >4400 | Highly selective for Bcl-2 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | >1000 | ≤1 | >1000 | Potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w[3] |
| A-1331852 | 6 | <0.01 | 142 | 4 | - | Highly selective for Bcl-xL[3] |
| S63845 | >1000 | >1000 | 0.19 | >1000 | >1000 | Highly selective for Mcl-1[4] |
| AT-101 (Gossypol) | 320 | 480 | 180 | - | - | Pan-inhibitor of Bcl-2, Bcl-xL, and Mcl-1[4] |
| TW-37 | 290 | 1110 | 260 | - | - | Pan-inhibitor of Bcl-2, Bcl-xL, and Mcl-1[4] |
Signaling Pathways and Experimental Workflows
The Bcl-2 Family Apoptotic Signaling Pathway
The intrinsic apoptotic pathway is tightly regulated by the interactions between different members of the Bcl-2 family. In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic "effector" proteins (Bax and Bak) and "BH3-only" activator proteins (e.g., Bim, Puma). In response to cellular stress, BH3-only proteins are upregulated and bind to the anti-apoptotic proteins, displacing the effectors. Freed Bax and Bak can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Caption: Bcl-2 signaling pathway.
Experimental Workflow for Determining Binding Affinity
A common method for quantifying the binding affinity of inhibitors to Bcl-2 family proteins is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay format is well-suited for high-throughput screening.
Caption: TR-FRET experimental workflow.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general framework for assessing the inhibition of the interaction between a Bcl-2 family protein and a BH3 peptide ligand.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the disruption of a specific Bcl-2 family protein-ligand interaction.
Materials:
-
Recombinant, His-tagged anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Biotinylated BH3 peptide ligand (e.g., from Bim or Bad).
-
Terbium-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor).
-
Test inhibitor (e.g., this compound) serially diluted in assay buffer.
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1 mg/mL BSA).
-
Low-volume, 384-well white microplates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents in assay buffer to their final working concentrations.
-
Plate Layout: Design the plate map to include wells for buffer blanks, no-inhibitor controls (maximum FRET signal), and a serial dilution of the test inhibitor.
-
Dispensing Reagents:
-
Add 5 µL of the serially diluted test inhibitor or control to the appropriate wells.
-
Add 5 µL of the Bcl-2 family protein solution to all wells except the buffer blanks.
-
Add 5 µL of the biotinylated BH3 peptide ligand solution to all wells except the buffer blanks.
-
Add 5 µL of a pre-mixed solution of the donor and acceptor antibodies to all wells.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor wavelength (e.g., 620 nm for Terbium) and the acceptor wavelength (e.g., 665 nm) after excitation at the donor excitation wavelength (e.g., 340 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data to the no-inhibitor controls (100% activity) and buffer blanks (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that can be used to measure the inhibition of protein-protein interactions.
Objective: To determine the IC50 value of a test compound for the disruption of a Bcl-2 family protein-ligand interaction.
Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When a protein-protein interaction brings the beads into close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead and triggers a chemiluminescent signal. An inhibitor that disrupts the protein-protein interaction will prevent this signal generation.
Materials:
-
GST-tagged anti-apoptotic Bcl-2 family protein.
-
Biotinylated BH3 peptide ligand.
-
Glutathione-coated Donor beads.
-
Streptavidin-coated Acceptor beads.
-
Test inhibitor serially diluted in assay buffer.
-
Assay Buffer.
-
384-well white microplates.
-
AlphaScreen-compatible microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents in assay buffer.
-
Dispensing Reagents:
-
Add the test inhibitor or control to the wells.
-
Add the GST-tagged Bcl-2 family protein and the biotinylated BH3 peptide.
-
Incubate to allow for protein-inhibitor and protein-peptide binding.
-
Add a mixture of the Glutathione Donor beads and Streptavidin Acceptor beads.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-3 hours.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader, measuring the luminescent signal.
-
Data Analysis: Similar to the TR-FRET assay, normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Bcl-2 Inhibitors: A Comparative Guide
This guide provides a comparative overview of the in vitro anti-tumor activity of prominent Bcl-2 inhibitors, offering insights into their performance based on experimental data. It is designed for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis. While specific data for a compound designated "Bcl-2-IN-17" is not publicly available in the reviewed literature, this guide presents a framework for evaluating such a novel inhibitor against established benchmarks. The methodologies and data presentation can serve as a template for the in vitro validation of new anti-tumor compounds targeting the Bcl-2 protein.
Introduction to Bcl-2 and its Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression in cancer cells confers a survival advantage by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing programmed cell death.[3][4] This mechanism contributes to tumor development and resistance to conventional cancer therapies.[1][5] Consequently, inhibiting Bcl-2 has emerged as a promising therapeutic strategy in oncology.[6][7][8]
Bcl-2 inhibitors, often referred to as BH3 mimetics, function by binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins, displacing pro-apoptotic proteins and triggering the apoptotic cascade.[6][7] This guide focuses on the in vitro validation of such inhibitors, a critical step in their preclinical development.
Comparative Performance of Bcl-2 Inhibitors
To illustrate a comparative analysis, this section presents data on well-characterized Bcl-2 inhibitors, Venetoclax (ABT-199) and Navitoclax (ABT-263). These inhibitors have been extensively studied and provide a benchmark for evaluating novel compounds.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Cell Line Example | Assay Type | Outcome | Reference |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 (Ki) | MDA-MB-231 (TNBC) | Cell Viability | Synergistic decrease in viability with Doxorubicin | [9] |
| CLL cells | Apoptosis | Induces apoptosis in relapsed/refractory CLL | [10] | |||
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | High Affinity | SCLC & other solid tumors | Phase I Clinical Trial | Showed anti-tumor activity | [9] |
| B-cell malignancies | In vitro sensitivity | Sensitive to ABT-737 (precursor) | [4] | |||
| AT-101 (Gossypol) | Bcl-2, Bcl-xL, Mcl-1 | 10,000-30,000 | CLL cells | Apoptosis | Induces apoptosis | [10] |
| Obatoclax (GX15-070) | Pan-Bcl-2 family | 1,000-7,000 | CLL cells | Apoptosis | Induces apoptosis | [10] |
Table 1: Comparative in vitro activity of selected Bcl-2 inhibitors. This table summarizes the targets, potency (IC50/Ki), exemplary cancer cell lines, assay types, and observed outcomes for several known Bcl-2 inhibitors. This format can be used to benchmark the performance of a new inhibitor like "this compound".
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anti-tumor studies. Below are protocols for key experiments typically performed to assess the efficacy of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the Bcl-2 inhibitor on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Bcl-2 inhibitor (e.g., this compound) and a vehicle control for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with the Bcl-2 inhibitor.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the Bcl-2 inhibitor and controls for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Bcl-2 Family Proteins
Objective: To investigate the effect of the inhibitor on the expression levels of Bcl-2 family proteins.
Protocol:
-
Treat cells with the Bcl-2 inhibitor as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz DOT scripts to generate such diagrams.
Caption: The role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for the in vitro validation of a novel Bcl-2 inhibitor.
Caption: The logical relationship from Bcl-2 expression to the anti-tumor activity of an inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Apoptosis Induction: A Comparative Analysis of BH3 Mimetics
For researchers, scientists, and drug development professionals, the selective induction of apoptosis in cancer cells remains a pivotal strategy. BH3 mimetics, a class of small molecules designed to inhibit anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, have emerged as a promising therapeutic avenue. This guide provides a comparative analysis of prominent BH3 mimetics, with a focus on the well-characterized clinical candidates Venetoclax and Navitoclax. Due to the limited availability of public scientific data for the investigational compound Bcl-2-IN-17, a direct quantitative comparison is not feasible at this time. This guide will, therefore, focus on established agents to provide a robust framework for understanding the evaluation and differentiation of BH3 mimetics.
Mechanism of Action: Restoring the Natural Order of Cell Death
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the initiation of programmed cell death. BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members. This action displaces pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death.
Comparative Performance of Key BH3 Mimetics
The efficacy and safety profile of a BH3 mimetic is largely determined by its binding affinity and selectivity for different members of the Bcl-2 family.
| Feature | Venetoclax (ABT-199) | Navitoclax (ABT-263) | This compound |
| Target(s) | Highly selective for Bcl-2 | Bcl-2, Bcl-xL, Bcl-w | Bcl-2 (selectivity profile not publicly available) |
| Binding Affinity (Ki) | <0.01 nM for Bcl-2 | <1 nM for Bcl-2, Bcl-xL, and Bcl-w | Data not publicly available |
| Key Clinical Applications | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)[1] | Investigated in various hematological malignancies and solid tumors | Investigational compound |
| Common Adverse Events | Neutropenia, diarrhea, nausea, tumor lysis syndrome[1] | Thrombocytopenia (due to Bcl-xL inhibition), diarrhea, nausea | Data not publicly available |
Experimental Protocols for Evaluating BH3 Mimetics
The characterization of BH3 mimetics relies on a series of well-established in vitro and cell-based assays.
Competitive Binding Assays (e.g., Fluorescence Polarization)
Objective: To determine the binding affinity (Ki or IC50) of the compound for specific Bcl-2 family proteins.
Methodology:
-
A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is incubated with a recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL).
-
The binding of the fluorescent peptide to the protein results in a high fluorescence polarization (FP) signal.
-
The test compound (BH3 mimetic) is then added in increasing concentrations.
-
If the compound binds to the anti-apoptotic protein, it will displace the fluorescent peptide, leading to a decrease in the FP signal.
-
The concentration of the compound that causes a 50% reduction in the FP signal is the IC50 value, which can be used to calculate the binding affinity (Ki).
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the BH3 mimetic on cancer cell lines.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of the BH3 mimetic for a defined period (e.g., 24, 48, or 72 hours).
-
For an MTT assay, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to quantify viable cells.
-
For a CellTiter-Glo® assay, a reagent that measures ATP levels is added, and the resulting luminescence is proportional to the number of viable cells.
-
The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the mechanism of action by demonstrating the disruption of the interaction between anti-apoptotic and pro-apoptotic proteins within the cell.
Methodology:
-
Cancer cells are treated with the BH3 mimetic or a vehicle control.
-
The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
An antibody specific to an anti-apoptotic protein (e.g., Bcl-2) is added to the cell lysate to immunoprecipitate it.
-
The immunoprecipitated protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and analyzed by Western blotting using antibodies against the anti-apoptotic protein (e.g., Bcl-2) and its pro-apoptotic binding partners (e.g., BIM, BAX).
-
A decrease in the amount of co-immunoprecipitated pro-apoptotic protein in the presence of the BH3 mimetic indicates the disruption of their interaction.
Conclusion
The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. Venetoclax and Navitoclax have demonstrated the clinical potential of this class of drugs, each with a distinct selectivity profile and associated clinical considerations. While new investigational agents like this compound are emerging, a thorough and public disclosure of their preclinical and clinical data is essential for a comprehensive comparative analysis. The experimental protocols outlined in this guide provide a standardized framework for the evaluation of novel BH3 mimetics, enabling researchers to make informed decisions in the pursuit of more effective and selective cancer therapeutics.
References
Predicting Sensitivity to Bcl-2 Inhibitors: A Comparative Guide for Researchers
A specific comparative guide for Bcl-2-IN-17 is not feasible at this time due to the limited availability of public research and experimental data for this specific compound. Searches for "this compound" primarily lead to vendor pages offering the compound for research use, with one cited patent (CN110746355) that is not readily accessible for detailed analysis.[1][2]
This guide therefore provides a broader framework for researchers, scientists, and drug development professionals to understand and identify biomarkers for predicting sensitivity to the well-established class of Bcl-2 inhibitors, with a primary focus on the extensively studied and FDA-approved drug, Venetoclax . The principles and methodologies described herein are applicable to the preclinical evaluation of novel Bcl-2 inhibitors like this compound.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[3][4] It functions by sequestering pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death.[3] In many cancers, particularly hematological malignancies, Bcl-2 is overexpressed, leading to evasion of apoptosis and contributing to tumor survival and therapeutic resistance.[5]
Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics that bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells that are dependent on Bcl-2 for survival.[6]
Biomarkers for Predicting Sensitivity to Bcl-2 Inhibitors
The efficacy of Bcl-2 inhibitors is not uniform across all cancer types or even within the same cancer type. This variability underscores the need for robust predictive biomarkers to guide patient selection and develop effective combination therapies. Key biomarkers can be broadly categorized into the expression levels of Bcl-2 family proteins, the presence of specific genetic mutations, and the dynamic interplay of protein-protein interactions.
Data Presentation: Key Biomarkers and Their Impact on Sensitivity
| Biomarker Category | Biomarker | Association with Sensitivity to Bcl-2 Inhibitors | Key Experimental Assays |
| Protein Expression | High Bcl-2 Expression | Generally associated with sensitivity, as the drug has a direct target.[5] | Western Blot, Immunohistochemistry (IHC), Flow Cytometry |
| High Mcl-1 Expression | Associated with resistance. Mcl-1 can sequester pro-apoptotic proteins released from Bcl-2 upon inhibitor binding. | Western Blot, IHC, Flow Cytometry | |
| High Bcl-xL Expression | Associated with resistance, similar to Mcl-1. | Western Blot, IHC, Flow Cytometry | |
| Low Bax/Bak Expression | Associated with resistance. These are the effector proteins required for apoptosis. | Western Blot, IHC | |
| Genetic Alterations | TP53 Mutations | Can confer resistance by upregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL through various signaling pathways.[6] | DNA Sequencing (e.g., NGS) |
| BAX Mutations/Deletions | Can lead to resistance by preventing the formation of pores in the mitochondrial membrane.[6] | DNA Sequencing | |
| BCL2 Gene Mutations | Mutations in the BH3 binding groove can reduce the binding affinity of the inhibitor, leading to resistance. | DNA Sequencing | |
| Protein-Protein Interactions | High Bcl-2:BIM Ratio | Can indicate dependence on Bcl-2 for survival and thus sensitivity to inhibition. | Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA) |
| BH3 Profiling | A functional assay that measures mitochondrial sensitivity to pro-apoptotic BH3 peptides, which can predict dependence on specific anti-apoptotic Bcl-2 family members. | Flow cytometry-based mitochondrial outer membrane permeabilization assays. |
Signaling Pathway and Experimental Workflow
Bcl-2 Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Bcl-2-IN-17: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel Bcl-2 inhibitor, Bcl-2-IN-17, proper disposal is a critical component of laboratory safety and environmental responsibility. Given that this compound is intended for research use only and has not been fully validated for medical applications, a cautious and informed approach to its disposal is paramount.[1] The primary source for specific handling and disposal instructions is the Safety Data Sheet (SDS) which should be obtained directly from the supplier. In the absence of a readily available SDS, this guide provides a framework for the safe handling and disposal of this compound based on general principles for uncharacterized research chemicals.
Immediate Safety and Handling Precautions
Before undertaking any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential interactions and for making informed decisions regarding its disposal.
| Property | Value |
| Molecular Formula | C₂₉H₂₁N₃O₃ |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1321801-22-2 |
| Target | Bcl-2 Family |
| Pathway | Apoptosis |
Source: MedChemExpress[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same level of caution as any other potentially hazardous, uncharacterized chemical. The following steps outline a general procedure that aligns with standard laboratory safety practices.
-
Obtain the Safety Data Sheet (SDS): This is the most critical step. Contact the manufacturer or supplier of this compound to request a copy of the SDS. This document will contain specific information on the compound's hazards, handling, storage, and, most importantly, its proper disposal.
-
Waste Categorization: Based on the information in the SDS and your institution's waste management policies, categorize the this compound waste. It is likely to be classified as chemical waste.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the approximate quantity, and any hazard symbols as indicated in the SDS or by your EHS office.
-
Storage: Store the labeled waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's hazardous waste disposal service.
-
Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for final guidance on the disposal of any uncharacterized research chemical. They will be familiar with local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when planning the disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the specific instructions that would be provided in a Safety Data Sheet (SDS) from the manufacturer or for the policies and procedures of your institution's Environmental Health and Safety (EHS) office. Always prioritize obtaining the SDS and consulting with your EHS department before disposing of any research chemical.
References
Personal protective equipment for handling Bcl-2-IN-17
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like Bcl-2-IN-17 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE, based on guidelines for similar Bcl-2 inhibitors.[1]
| PPE Category | Item | Specification/Standard |
| Hand Protection | Gloves | Nitrile gloves. Must be inspected prior to use. Wash and dry hands after use. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles with side-shields.[1] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits may be exceeded. |
Hazard Identification and Safe Handling
This compound is a Bcl-2 inhibitor intended for research use.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar Bcl-2 inhibitors, such as Venetoclax and Navitoclax, indicate that this class of compounds may present certain hazards.
Potential Hazards of Similar Bcl-2 Inhibitors:
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Suspected of damaging fertility or the unborn child.[3][4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[4] |
| May cause damage to organs through prolonged or repeated exposure.[3][4] | Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.[3][4] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
